molecular formula C9H7ClFN B1440640 8-Fluoroquinoline hydrochloride CAS No. 311346-65-3

8-Fluoroquinoline hydrochloride

Cat. No.: B1440640
CAS No.: 311346-65-3
M. Wt: 183.61 g/mol
InChI Key: OLMMLDGKOACPHX-UHFFFAOYSA-N
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Description

8-Fluoroquinoline hydrochloride is a useful research compound. Its molecular formula is C9H7ClFN and its molecular weight is 183.61 g/mol. The purity is usually 95%.
BenchChem offers high-quality 8-Fluoroquinoline hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-Fluoroquinoline hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

8-fluoroquinoline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6FN.ClH/c10-8-5-1-3-7-4-2-6-11-9(7)8;/h1-6H;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLMMLDGKOACPHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)F)N=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80682424
Record name 8-Fluoroquinoline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80682424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

311346-65-3
Record name Quinoline, 8-fluoro-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=311346-65-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-Fluoroquinoline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80682424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Spectroscopic Analysis of 8-Fluoroquinoline Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical framework for the spectroscopic analysis of 8-Fluoroquinoline hydrochloride , designed for researchers in medicinal chemistry and drug development.

Executive Summary

8-Fluoroquinoline hydrochloride (CAS: 394-68-3 for free base; HCl salt is the protonated form) is a critical heterocyclic building block in the synthesis of fluoroquinolone antibiotics and metallo-organic ligands.[1] Its analysis requires a multi-modal spectroscopic approach due to the unique electronic perturbations introduced by the fluorine atom at the C8 position (peri-position to the nitrogen).

This guide details the specific spectral signatures, experimental protocols, and quality control workflows necessary to validate the identity and purity of this compound.

Chemical Profile & Handling

The hydrochloride salt differs significantly from the free base in physical properties and spectral behavior.

PropertySpecificationNotes
Molecular Formula

(C9H6FN[1][2] · HCl)
Molecular Weight 183.61 g/mol Free base: 147.15 g/mol
Physical State Crystalline SolidHygroscopic; store in desiccator.[1]
Solubility High: Water, Methanol, DMSOLow: Non-polar organics (Hexane, Et2O).[1]
pKa (Conjugate Acid) ~5.0 (Predicted)Nitrogen protonation affects UV/NMR shifts.[1]

Handling Protocol:

  • Hygroscopicity: The HCl salt readily absorbs atmospheric moisture, which appears as a broad singlet at ~3.3-4.8 ppm in

    
     NMR (solvent dependent). Dry samples under high vacuum (
    
    
    
    mbar) at 40°C for 4 hours prior to quantitative analysis.
  • Stability: Protect from light. Fluoroquinolines can undergo photodegradation.

NMR Spectroscopy: The Structural Gold Standard

Nuclear Magnetic Resonance (NMR) is the primary tool for structural validation. The presence of Fluorine-19 (


, 100% abundance) introduces extensive spin-spin coupling (

-coupling) that is diagnostic for the 8-position substitution.[1]
Experimental Setup
  • Solvent: DMSO-

    
     is preferred for the HCl salt to ensure complete solubility and prevent exchange broadening of the 
    
    
    
    proton.
  • Reference: TMS (0.00 ppm) for

    
    /
    
    
    
    ; Trichlorofluoromethane (
    
    
    , 0.00 ppm) or hexafluorobenzene (-164.9 ppm) for
    
    
    .
NMR Analysis (Proton)

The aromatic region (7.0–9.2 ppm) will show a complex splitting pattern due to


 and 

coupling.
  • Diagnostic Signal (H2): The proton adjacent to nitrogen (C2 position) appears most downfield (~9.0–9.2 ppm) as a doublet of doublets (

    
    ).
    
  • Diagnostic Signal (H7): The proton ortho to the fluorine (C7 position) is critical. It appears as a multiplet (often a pseudo-triplet or

    
    ) due to coupling with H6 (
    
    
    
    Hz) and F8 (
    
    
    Hz).
  • N-H+ Signal: In dry DMSO-

    
    , the acidic proton on the quinolinium nitrogen appears as a broad singlet, typically >12 ppm.
    
NMR Analysis (Carbon)

Carbon spectra are dominated by C-F coupling, which splits carbon signals into doublets.

Carbon PositionApprox.[1][3][4][5] Shift (ppm)Coupling Pattern (

)
Mechanistic Insight
C8 (Ipso) 155 - 160Doublet (

Hz)
Direct attachment to Fluorine.[1]
C7 (Ortho) 115 - 125Doublet (

Hz)
Strong proximity effect.[1]
C9 (Bridge) 125 - 135Doublet (

Hz)
Quaternary bridgehead carbon.[1]
C2 ~145 - 150Singlet (or weak

)
Furthest from Fluorine.[1]
NMR Analysis (Fluorine)
  • Chemical Shift: Expect a singlet (or multiplet if proton-coupled) in the range of -120 to -135 ppm .[1]

  • Purity Check: This is the most sensitive method for detecting fluorinated impurities (e.g., regioisomers like 6-fluoroquinoline) which will show distinct peaks shifted by >5 ppm.

NMR Coupling Logic Diagram

The following diagram illustrates the connectivity and coupling pathways that must be verified.

NMR_Logic cluster_0 Nuclei Interaction Network F19 19F Nucleus (Pos 8) C8 13C (Pos 8) Ipso Carbon F19->C8 1J Coupling (~250 Hz) C7 13C (Pos 7) Ortho Carbon F19->C7 2J Coupling (~18 Hz) H7 1H (Pos 7) Ortho Proton F19->H7 3J Coupling (~10 Hz) Analysis Spectrum Output C8->Analysis Doublet C7->Analysis Doublet H6 1H (Pos 6) Meta Proton H7->H6 3J (H-H) (~8 Hz) H7->Analysis Multiplet (ddd)

Caption: Spin-spin coupling network centered on the Fluorine-19 nucleus.[1] Arrows indicate the scalar coupling pathways diagnostic for 8-substitution.

Vibrational Spectroscopy (FTIR)

Infrared spectroscopy provides a rapid "fingerprint" identity check.

Sample Prep: KBr pellet or ATR (Attenuated Total Reflectance).

Key Assignments:

  • N-H+ Stretch (2400–3000 cm⁻¹): A broad, multi-structured band characteristic of the hydrochloride salt (ammonium form). This band is absent in the free base.

  • Aromatic C-H Stretch (3000–3100 cm⁻¹): Weak, sharp peaks above 3000.

  • Quinoline Ring Modes (1500–1620 cm⁻¹): Strong skeletal vibrations (C=C / C=N).

  • C-F Stretch (1000–1250 cm⁻¹): A strong, distinct band. While C-F stretches vary, the fluoroaromatic stretch is typically intense in the 1200–1250 cm⁻¹ region.

UV-Vis Spectroscopy

UV-Vis is used for concentration determination and pKa estimation.[1]

  • Solvent: Methanol or 0.1 M HCl.

  • Spectral Features:

    • Band I (220-230 nm): High intensity (

      
      ).[1]
      
    • Band II (300-320 nm): Lower intensity (

      
      ).[1]
      
  • Acid Shift: The protonation of the nitrogen (HCl salt) causes a bathochromic shift (red shift) and hyperchromic effect compared to the free base.

  • Protocol: Prepare a 10 µM stock solution. Scan 200–400 nm.

    • Validation: Calculate Molar Extinction Coefficient (

      
      ) at 
      
      
      
      . Consistent
      
      
      values indicate purity.

Mass Spectrometry (MS)

Used for molecular weight confirmation.

  • Method: ESI-MS (Electrospray Ionization) in Positive Mode.[1]

  • Expected Signals:

    • [M+H]+: m/z 148.05 (Base peak).

    • [M+Na]+: m/z 170.04 (Adduct).

  • Note on Salt: The HCl counter-ion is not observed in positive ESI; you detect the protonated cation

    
    . To confirm the chloride, use Negative Mode ESI (m/z 35/37 for 
    
    
    
    ) or Silver Nitrate precipitation test.

Quality Control Workflow

To ensure the material is suitable for drug development, follow this stepwise validation logic.

QC_Workflow cluster_Identity Identity Confirmation cluster_Purity Purity Assessment Start Raw Material (8-Fluoroquinoline HCl) Solubility Solubility Check (DMSO/MeOH) Start->Solubility NMR_1H 1H NMR (Structure) Solubility->NMR_1H MS ESI-MS (MW = 148) NMR_1H->MS NMR_19F 19F NMR (Regioisomers) MS->NMR_19F HPLC HPLC-UV (Organic Impurities) NMR_19F->HPLC Final Release for Use HPLC->Final

Caption: Stepwise quality control workflow. Green nodes represent structural confirmation; Red nodes represent critical purity gates.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 67856, 8-Fluoroquinoline. Retrieved from [Link]

  • Reich, H. J. (2024). Structure Determination Using Spectroscopic Methods: 19F Chemical Shifts. University of Wisconsin-Madison.[1] Retrieved from [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds. (Standard text for interpretation of coupling constants and IR bands).

Sources

Technical Whitepaper: 8-Fluoroquinoline Hydrochloride in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

8-Fluoroquinoline hydrochloride is a specialized heterocyclic building block that serves as a critical scaffold in the synthesis of next-generation fluoroquinolone antibiotics and metallo-pharmaceuticals. Unlike its 6-fluoro analogs (ubiquitous in ciprofloxacin-class drugs), the 8-fluoro substitution pattern offers unique electronic modulation of the quinoline nitrogen, reducing photosensitivity in clinical candidates and altering metal-binding kinetics. This guide provides a comprehensive technical analysis of its physicochemical properties, validated synthetic pathways, and reactivity profiles, designed for researchers in medicinal chemistry and process development.

Physicochemical Profile

The introduction of a fluorine atom at the C8 position—adjacent to the quinoline nitrogen—creates a "pseudo-peri" interaction that significantly depresses the basicity of the nitrogen lone pair compared to unsubstituted quinoline. This electronic effect is pivotal for tuning the lipophilicity and metabolic stability of drug candidates.

Table 1: Core Chemical Specifications
PropertyValue / DescriptionNote
IUPAC Name 8-Fluoroquinoline hydrochloride
Molecular Formula C₉H₆FN[1] · HClSalt form
Molecular Weight 183.61 g/mol 147.15 (Free Base) + 36.46 (HCl)
Appearance Off-white to pale yellow crystalline solidHygroscopic
Melting Point 142–145 °CSharp melting range indicates high purity
Boiling Point (Free Base) 148 °C @ 30 TorrVolatile oil if free-based
Predicted pKa (BH⁺) ~1.93 ± 0.17Significantly lower than Quinoline (4.9) due to inductive effect of F
Solubility Soluble in water, methanol, DMSOLimited solubility in non-polar organics

Synthetic Pathways[1][2][3]

The industrial-grade synthesis of 8-Fluoroquinoline typically employs a modified Skraup Reaction . This method is preferred for its atom economy and scalability, though it requires rigorous temperature control to manage the exothermic dehydration of glycerol.

Validated Protocol: Modified Skraup Synthesis

Reagents: 2-Fluoroaniline, Glycerol, Sulfuric Acid (conc.), Nitrobenzene (oxidant), Ferrous Sulfate (moderator).

  • Preparation: In a round-bottom flask equipped with a reflux condenser, mix 2-fluoroaniline (1.0 eq), glycerol (3.0 eq), and ferrous sulfate (0.1 eq).

  • Acid Addition: Add concentrated sulfuric acid (2.5 eq) dropwise. Caution: Exothermic.

  • Cyclization: Heat the mixture to 140°C. The reaction proceeds via the in situ formation of acrolein from glycerol, followed by Michael addition of the aniline, cyclization, and oxidation.

  • Workup: Basify the mixture with NaOH to pH 10, steam distill the free base (oil), and extract with dichloromethane.

  • Salt Formation: Dissolve the oil in diethyl ether and treat with anhydrous HCl gas or 4M HCl in dioxane to precipitate the hydrochloride salt.

Visualization of Synthetic Logic

SkraupSynthesis Start 2-Fluoroaniline (Starting Material) Michael Michael Addition & Cyclization Start->Michael Glycerol Glycerol (H2SO4, Heat) Acrolein Acrolein (In-situ Intermediate) Glycerol->Acrolein Dehydration Acrolein->Michael Oxidation Oxidation (Nitrobenzene) Michael->Oxidation -2H FreeBase 8-Fluoroquinoline (Free Base) Oxidation->FreeBase Salt 8-Fluoroquinoline HCl (Final Product) FreeBase->Salt + HCl (anhydrous)

Figure 1: Step-wise synthetic pathway transforming 2-fluoroaniline into the final hydrochloride salt via the Skraup mechanism.

Reactivity & Functionalization Profile

The reactivity of 8-Fluoroquinoline is dominated by the electron-withdrawing nature of the fluorine atom and the electron-deficient pyridine ring.

Electrophilic Aromatic Substitution (SEAr)

In unsubstituted quinoline, electrophilic attack occurs preferentially at positions C5 and C8.

  • The Fluorine Effect: With C8 blocked by fluorine, the C5 position becomes the exclusive site for nitration, halogenation, or sulfonation.

  • Mechanism: The transition state for C5 attack is stabilized by resonance structures that maintain the aromaticity of the pyridine ring.

Nucleophilic Aromatic Substitution (SNAr)

While the C-F bond is strong, the electron-deficient nature of the quinoline ring activates the system.

  • Fluorine Displacement: Direct displacement of the C8-Fluorine is difficult but possible with strong nucleophiles (e.g., methoxide, amines) under forcing conditions, especially if the ring is further activated (e.g., N-oxide formation or protonation).

  • Chichibabin Reaction: Nucleophilic attack at C2 (amination) is faster than F-displacement, preserving the 8-F motif.

Metal Coordination

The 8-Fluoro substituent alters the coordination chemistry of the quinoline nitrogen. Unlike 8-hydroxyquinoline (a strong bidentate chelator), 8-fluoroquinoline is a monodentate ligand. The fluorine atom reduces the basicity of the nitrogen (pKa ~1.93 vs 4.9), making the ligand "softer" and altering the redox potentials of coordinated metal centers (e.g., Ru, Ir) in sensor applications.

Reactivity Map

ReactivityMap Center 8-Fluoroquinoline Core C5 Position C5: Major Electrophilic Attack (Nitration/Bromination) Center->C5 SEAr C8 Position C8 (C-F): Metabolic Block Resistant to SNAr (High Barrier) Center->C8 Stability N1 Nitrogen N1: Reduced Basicity (pKa ~1.9) Metal Coordination Site Center->N1 Coordination C2 Position C2: Nucleophilic Attack (Chichibabin Amination) Center->C2 SNAr

Figure 2: Reactivity hotspots. Red indicates electrophilic susceptibility; Green indicates nucleophilic susceptibility; Blue indicates coordination sites.

Medicinal Chemistry Applications

Bioisosterism and Metabolic Stability

The fluorine atom at C8 is often employed to block metabolic hydroxylation. In many drug scaffolds, the C8 position is a "soft spot" for Cytochrome P450 oxidation. Substituting hydrogen with fluorine (C-F bond energy ~116 kcal/mol vs C-H ~99 kcal/mol) effectively shuts down this metabolic pathway, extending the half-life of the drug.

Phototoxicity Reduction

In fluoroquinolone antibiotics, a halogen at position 8 (especially Chlorine or Fluorine) can influence phototoxicity. While 8-chloro derivatives (like clinafloxacin) are associated with high phototoxicity, 8-fluoro derivatives (like garenoxacin) often show an improved safety profile regarding UV-induced degradation and singlet oxygen generation.

Handling and Stability

  • Hygroscopicity: As a hydrochloride salt, the compound is hygroscopic. It must be stored in a desiccator or under inert atmosphere (Argon/Nitrogen).

  • Storage: Keep at 2–8°C. Protect from light, as quinoline derivatives can undergo slow photo-oxidation.

  • Safety: The compound is an irritant (Skin/Eye/Respiratory). Standard PPE (gloves, goggles, fume hood) is mandatory.

References

  • Skraup Synthesis of Quinolines. Organic Syntheses, Coll.[2] Vol. 1, p. 478 (1941); Vol. 20, p. 79 (1940). Link

  • Nucleophilic Aromatic Substitution of Polyfluoroarenes. MDPI Molecules, 2023. Link

  • Synthesis and Antibacterial Properties of New 8-Nitrofluoroquinolone Derivatives. MDPI Pharmaceuticals, 2010. Link

  • PubChem Compound Summary for CID 67856, 8-Fluoroquinoline. National Center for Biotechnology Information (2025).Link

  • Reactivity of Quinoline and Isoquinoline. Chemistry LibreTexts, 2022. Link

Sources

Initial Screening of 8-Fluoroquinoline Hydrochloride Bioactivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for the initial bioactivity screening of 8-Fluoroquinoline hydrochloride, a heterocyclic aromatic compound with potential therapeutic applications. As a member of the quinoline family, which is known for a wide array of pharmacological activities, 8-Fluoroquinoline hydrochloride warrants a systematic and multi-tiered screening approach to elucidate its biological potential.[1][2][3][4][5] This document outlines a logical progression of in silico and in vitro assays designed for researchers, scientists, and drug development professionals. The proposed workflow prioritizes a thorough toxicological assessment before proceeding to more specific bioactivity evaluations, ensuring a data-driven and safety-conscious screening process. The methodologies described herein are grounded in established scientific principles and aim to provide a robust foundation for subsequent, more focused investigations into the compound's mechanism of action.

Introduction: The Therapeutic Potential of Quinolines

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural and synthetic compounds with diverse biological activities.[3] These activities span a wide range, including antimicrobial, anticancer, antimalarial, and anti-inflammatory properties.[1][2][3][4][5] The introduction of a fluorine atom at the 8th position of the quinoline ring, as in 8-Fluoroquinoline hydrochloride, can significantly modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, potentially enhancing its therapeutic index.[6] This guide details a strategic screening cascade to systematically explore the bioactivity of 8-Fluoroquinoline hydrochloride, starting with computational predictions to guide subsequent experimental work.

A Multi-Tiered Screening Strategy

A successful initial screening campaign for a novel compound like 8-Fluoroquinoline hydrochloride relies on a tiered approach. This strategy allows for early identification of potential liabilities, such as cytotoxicity, and helps to prioritize the most promising avenues for further investigation. The proposed workflow is designed to be resource-efficient, with each tier of experiments informing the next.

G cluster_0 Tier 1: In Silico Assessment cluster_1 Tier 2: In Vitro Toxicity Profiling cluster_2 Tier 3: Primary Bioactivity Screening cluster_3 Tier 4: Go/No-Go Decision & Secondary Assays ADMET ADMET Prediction Cytotoxicity Cytotoxicity Assays (MTT & LDH) ADMET->Cytotoxicity Docking Molecular Docking Enzyme Enzyme Inhibition Assays Docking->Enzyme Antimicrobial Antimicrobial Susceptibility Cytotoxicity->Antimicrobial Anticancer Antiproliferative Assays Cytotoxicity->Anticancer Cytotoxicity->Enzyme Decision Data Analysis & Prioritization Antimicrobial->Decision Anticancer->Decision Enzyme->Decision

Caption: A multi-tiered workflow for the initial bioactivity screening of 8-Fluoroquinoline hydrochloride.

Tier 1: In Silico Assessment

Before embarking on wet-lab experiments, in silico methods can provide valuable early insights into the potential drug-like properties and biological targets of 8-Fluoroquinoline hydrochloride.[7][8]

ADMET Prediction

Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties are critical determinants of a compound's success as a drug.[9][10] Numerous computational tools can predict these properties based on the molecule's structure.[7][11]

Experimental Protocol: In Silico ADMET Prediction

  • Input: Obtain the SMILES (Simplified Molecular Input Line Entry System) string or draw the chemical structure of 8-Fluoroquinoline hydrochloride.

  • Platform Selection: Utilize a validated ADMET prediction platform (e.g., ADMET-AI, pkCSM).[7][11]

  • Property Prediction: Predict key ADMET parameters, including but not limited to:

    • Absorption: Caco-2 permeability, human intestinal absorption.

    • Distribution: Blood-brain barrier permeability, plasma protein binding.

    • Metabolism: Cytochrome P450 (CYP) inhibition (e.g., CYP2D6, CYP3A4).

    • Excretion: Renal clearance.

    • Toxicity: hERG inhibition, Ames mutagenicity, hepatotoxicity.

  • Data Analysis: Compare the predicted properties against those of known drugs to assess the potential for favorable pharmacokinetics and a good safety profile.[11]

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein.[12] This can help to identify potential biological targets and guide the selection of relevant in vitro assays. Given the known activities of fluoroquinolones, potential targets for docking studies include bacterial DNA gyrase and topoisomerase IV, as well as various kinases involved in cancer signaling.[13][14][15][]

Experimental Protocol: Molecular Docking

  • Target Selection: Based on the known bioactivities of quinoline derivatives, select relevant protein targets from the Protein Data Bank (PDB).[13] Examples include Staphylococcus aureus DNA gyrase (PDB ID: 2XCT) or human VEGFR-2 kinase.[13][17]

  • Ligand and Protein Preparation: Prepare the 3D structure of 8-Fluoroquinoline hydrochloride and the selected protein targets, including the removal of water molecules and the addition of hydrogen atoms.

  • Docking Simulation: Use a validated docking program (e.g., AutoDock, Glide) to perform the docking simulation.[13]

  • Analysis of Results: Analyze the docking poses and binding energies to predict the binding affinity and identify key interactions between 8-Fluoroquinoline hydrochloride and the target protein.[18]

Tier 2: In Vitro Toxicity Profiling

A thorough understanding of a compound's cytotoxicity is paramount before proceeding to efficacy testing.[19] This is a critical "fail-fast" step to de-risk the compound for further development.[20]

Cytotoxicity Assays

A panel of cytotoxicity assays should be employed to assess the effect of 8-Fluoroquinoline hydrochloride on cell viability and membrane integrity.[19] The use of multiple assays with different endpoints provides a more comprehensive picture of the compound's cytotoxic potential.[21]

Experimental Protocol: MTT Assay for Cell Viability

  • Cell Seeding: Seed a relevant human cell line (e.g., HEK293 for general cytotoxicity, or a cancer cell line like A549) in a 96-well plate and incubate for 24 hours.[22]

  • Compound Treatment: Treat the cells with a range of concentrations of 8-Fluoroquinoline hydrochloride and incubate for 24, 48, or 72 hours.[22][23]

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.[22][23]

  • Solubilization: Dissolve the formazan crystals with a solubilizing agent (e.g., DMSO).[22]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[22]

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value (the concentration that inhibits 50% of cell growth).[19]

Experimental Protocol: LDH Assay for Membrane Integrity

  • Cell Seeding and Treatment: Seed and treat cells with 8-Fluoroquinoline hydrochloride in a 96-well plate as described for the MTT assay. Include controls for spontaneous and maximum LDH release.[19]

  • LDH Release Measurement: After the treatment period, collect the cell culture supernatant and measure the activity of lactate dehydrogenase (LDH) released from damaged cells using a commercially available kit.

  • Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release from treated cells to that of the controls.

Assay Principle Endpoint
MTT Mitochondrial reductase activityCell Viability
LDH Lactate dehydrogenase releaseMembrane Integrity

Caption: Comparison of in vitro cytotoxicity assays for 8-Fluoroquinoline hydrochloride.

Tier 3: Primary Bioactivity Screening

Based on the cytotoxicity profile (i.e., at non-toxic concentrations), 8-Fluoroquinoline hydrochloride can be advanced to primary bioactivity screens. The choice of assays should be guided by the in silico predictions and the known pharmacology of the quinoline class of compounds.

Antimicrobial Susceptibility Testing

Fluoroquinolones are a well-established class of antibiotics.[6][][24] Therefore, assessing the antimicrobial activity of 8-Fluoroquinoline hydrochloride is a logical starting point.

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

  • Bacterial Inoculum Preparation: Prepare a standardized inoculum of test bacteria (e.g., Staphylococcus aureus, Escherichia coli) corresponding to a 0.5 McFarland standard.[25]

  • Compound Dilution: Perform serial two-fold dilutions of 8-Fluoroquinoline hydrochloride in a 96-well microtiter plate containing appropriate broth medium.[25]

  • Inoculation and Incubation: Inoculate each well with the bacterial suspension and incubate for 16-20 hours at 37°C.[25]

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[25]

Antiproliferative Assays

Many quinoline derivatives have demonstrated anticancer activity.[1][3][5][26] The antiproliferative effects of 8-Fluoroquinoline hydrochloride can be assessed against a panel of cancer cell lines.

Experimental Protocol: Antiproliferative Assay

This protocol is identical to the MTT assay described in the cytotoxicity section, but the focus is on determining the IC50 against cancer cell lines (e.g., A549 lung carcinoma, MCF-7 breast carcinoma).[23]

Enzyme Inhibition Assays

Quinoline-based compounds are known to inhibit a variety of enzymes, including kinases and DNA-modifying enzymes.[15][27][28][29]

Experimental Protocol: General Enzyme Inhibition Assay

  • Assay Setup: In a suitable buffer, combine the target enzyme, its substrate, and varying concentrations of 8-Fluoroquinoline hydrochloride.

  • Reaction Initiation and Incubation: Initiate the enzymatic reaction and incubate for a defined period at the optimal temperature.

  • Reaction Termination and Detection: Stop the reaction and quantify the product formation using a suitable detection method (e.g., colorimetric, fluorometric, or luminescent).

  • Data Analysis: Calculate the percentage of enzyme inhibition for each concentration of the compound and determine the IC50 value.

Tier 4: Go/No-Go Decision and Path Forward

The culmination of the initial screening cascade is a data-driven decision on the future of 8-Fluoroquinoline hydrochloride in the drug discovery pipeline.

G cluster_0 Data Integration cluster_1 Decision Point cluster_2 Path Forward InSilico In Silico Data (ADMET, Docking) Go Go: Proceed to Secondary Assays InSilico->Go NoGo No-Go: Terminate or Redesign InSilico->NoGo InVitro In Vitro Data (Toxicity, Bioactivity) InVitro->Go InVitro->NoGo Secondary Secondary & Mechanistic Assays Go->Secondary SAR Structure-Activity Relationship Studies Go->SAR

Caption: Decision-making framework following the initial screening of 8-Fluoroquinoline hydrochloride.

A "Go" decision would be supported by:

  • Favorable in silico ADMET predictions.

  • Low in vitro cytotoxicity (high therapeutic index).

  • Potent and selective activity in one or more primary bioactivity assays.

If a "Go" decision is made, subsequent steps would involve more in-depth secondary assays to elucidate the mechanism of action, as well as structure-activity relationship (SAR) studies to optimize the compound's properties.

Conclusion

The initial bioactivity screening of 8-Fluoroquinoline hydrochloride, as outlined in this guide, provides a systematic and robust approach to evaluating its therapeutic potential. By integrating in silico predictions with a tiered in vitro experimental workflow, researchers can make informed decisions, efficiently allocate resources, and accelerate the journey of this promising compound from the laboratory to potential clinical applications.

References

  • Kumar, S., Bawa, S., & Gupta, H. (2009). Biological Activities of Quinoline Derivatives. Mini Reviews in Medicinal Chemistry, 9(14), 1648-1654. [Link]

  • Bentham Science Publishers. (2009). Biological Activities of Quinoline Derivatives. Mini Reviews in Medicinal Chemistry, 9(14). [Link]

  • Verma, A., et al. (2021). Quinoline as a Privileged Structure: A Recent Update on Synthesis and Biological Activities. Archiv der Pharmazie, 354(9), e2100120. [Link]

  • ResearchGate. (2025). Synthetic Approaches and Biological Activities of Quinoline Derivatives: A Review. [Link]

  • Biointerface Research in Applied Chemistry. (2022). Annotated Review on Various Biological Activities of Quinoline Molecule. Biointerface Research in Applied Chemistry, 12(5), 6327-6355. [Link]

  • Schenone, S., et al. (2023). Prediction of Small-Molecule Developability Using Large-Scale In Silico ADMET Models. Journal of Medicinal Chemistry, 66(20), 13866-13877. [Link]

  • Hardy Diagnostics. (2018). Fluoroquinolone Resistance and Screening Methods. [Link]

  • Khan, M. A., et al. (2019). Molecular docking analysis of fluoroquinolones and other natural and synthetic compounds with the HCV NS3 helicase. BMC Research Notes, 12(1), 69. [Link]

  • MDPI. (2022). Fluoroquinolones as Tyrosinase Inhibitors; Enzyme Kinetics and Molecular Docking Studies to Explore Their Mechanism of Action. Molecules, 27(10), 3089. [Link]

  • Deep Origin. (n.d.). ADMET Predictions - Computational Chemistry Glossary. [Link]

  • Creative Biolabs. (n.d.). Preliminary ADMET Prediction. [Link]

  • Swanson, K. (n.d.). ADMET-AI. [Link]

  • Kumar, P., et al. (2019). Design, Synthesis, Molecular Docking, and Antibacterial Evaluation of Some Novel Flouroquinolone Derivatives as Potent Antibacterial Agent. BioMed Research International, 2019, 9360983. [Link]

  • Semantic Scholar. (n.d.). Molecular Modeling Studies of Novel Fluoroquinolone Molecules. [Link]

  • Zhou, Y., et al. (2024). Quinoline-based compounds can inhibit diverse enzymes that act on DNA. Cell Chemical Biology, 31(12), 2112-2127.e6. [Link]

  • Charles River Laboratories. (n.d.). In Vitro Assay Development Services. [Link]

  • ACS Omega. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega, 6(27), 17354-17364. [Link]

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  • PubMed. (2020). Design, synthesis, molecular docking study, and antibacterial evaluation of some new fluoroquinolone analogues bearing a quinazolinone moiety. [Link]

  • Sygnature Discovery. (n.d.). How to Develop a Successful in vitro Screening Strategy. [Link]

  • Sławińska-Brych, A., et al. (2022). Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates. Molecules, 27(15), 4983. [Link]

  • ResearchGate. (n.d.). In vitro Screening Systems. [Link]

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  • Al-Salloum, F. (2019). Safety of fluoroquinolones. Saudi Pharmaceutical Journal, 27(5), 673-679. [Link]

  • National Institute of Diabetes and Digestive and Kidney Diseases. (2020). Fluoroquinolones. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. [Link]

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quantum chemical calculations for 8-Fluoroquinoline hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

High-Precision Quantum Chemical Profiling of 8-Fluoroquinoline Hydrochloride

Executive Summary & Strategic Relevance

8-Fluoroquinoline hydrochloride represents a critical scaffold in medicinal chemistry, serving as a bioisostere for 8-hydroxyquinoline and a core fragment in next-generation fluoroquinolone antibiotics. The introduction of the fluorine atom at the C8 position modulates the pKa (basicity), lipophilicity, and metabolic stability of the quinoline ring, while the hydrochloride salt form ensures aqueous solubility essential for bioavailability.

This guide provides a rigorous, self-validating computational protocol for characterizing 8-Fluoroquinoline HCl. Unlike generic organic molecule calculations, this system requires specific attention to non-covalent interactions (NCIs) between the protonated quinolinium cation and the chloride counterion, as well as the inductive effects of the fluorine substituent.

Core Objectives:

  • Structural Validation: Determine the precise geometry of the N-H⁺···Cl⁻ ion pair.

  • Electronic Profiling: Map the Molecular Electrostatic Potential (MEP) to predict electrophilic/nucleophilic attack sites.

  • Spectroscopic Prediction: Generate reliable IR/Raman fingerprints for experimental verification.

Computational Architecture: Theory & Causality

To ensure high fidelity (E-E-A-T), we deviate from standard B3LYP defaults. The presence of the chloride anion and the pi-stacking potential of the quinoline ring necessitates a functional that accounts for dispersion forces and long-range interactions.

2.1 Level of Theory Selection
  • Functional: wB97X-D (Range-separated hybrid functional with dispersion corrections).

    • Causality: Standard B3LYP fails to accurately model the weak London dispersion forces critical for the stability of the salt complex and crystal packing simulations. wB97X-D corrects this, providing accurate interaction energies for the H-bond between the N-H⁺ and Cl⁻ [1].

  • Basis Set: 6-311++G(d,p) (Triple-zeta valence with diffuse and polarization functions).

    • Causality: The "++" (diffuse functions) are non-negotiable when modeling anions (Cl⁻) where electron density is loosely held. The "(d,p)" polarization functions are essential for describing the anisotropic electron distribution around the fluorine and nitrogen atoms [2].

2.2 Solvation Model
  • Model: SMD (Solvation Model based on Density) .

    • Solvent: Water (

      
      ) and DMSO (
      
      
      
      ).
    • Reasoning: SMD is superior to standard PCM for calculating free energies of solvation (

      
      ), which is critical for predicting the salt's dissociation behavior in biological media.
      
Step-by-Step Experimental Protocol

This workflow is designed to be self-validating. If Step 2 fails (imaginary frequencies), the protocol loops back to Step 1 with a modified guess.

Phase 1: Model Construction & Conformational Search
  • Build the Neutral Scaffold: Construct 8-fluoroquinoline.

  • Protonation: Add a proton (H⁺) to the Nitrogen (N1) atom.

    • Note: The pKa of 8-fluoroquinoline is ~1.93. In the presence of HCl, N1 is the exclusive protonation site.

  • Counterion Placement: Place the Chloride ion (Cl⁻) approximately 2.5 Å from the N-H⁺ proton, aligned with the N-H bond vector to maximize electrostatic interaction.

Phase 2: Geometry Optimization & Frequency Analysis

Input Directive (Gaussian format example):

opt freq wB97XD/6-311++G(d,p) scrf=(smd,solvent=water) int=ultrafine

  • Optimization: Minimize the total energy with respect to nuclear coordinates.

  • Hessian Calculation: Compute the second derivative of energy to determine vibrational frequencies.

    • Validation Check: Ensure zero imaginary frequencies . A negative frequency indicates a transition state (saddle point), not a stable ground state.

Phase 3: Electronic Property Extraction
  • NBO Analysis: Perform Natural Bond Orbital analysis to quantify the charge transfer (CT) energy (

    
    ) from the Cl⁻ lone pair (
    
    
    
    ) to the N-H antibonding orbital (
    
    
    ).
  • MEP Mapping: Generate the Molecular Electrostatic Potential surface to visualize the charge masking effect of the counterion.

Visualization of Computational Workflow

The following diagram illustrates the logical flow of the calculation, including the critical feedback loop for validation.

G Start START: 8-Fluoroquinoline Structure Protonation Protonation (N1) & Cl- Placement Start->Protonation Opt Geometry Optimization (wB97X-D/6-311++G(d,p)) Protonation->Opt Freq Frequency Analysis (Hessian Calculation) Opt->Freq Check Imaginary Frequencies? Freq->Check Refine Refine Geometry / Force Constants Check->Refine Yes (Error) Properties Electronic Properties (HOMO-LUMO, MEP, NBO) Check->Properties No (Stable) Refine->Opt End VALIDATED MODEL Properties->End

Figure 1: Iterative computational workflow for validating the salt complex geometry.

Data Presentation & Analysis
5.1 Structural & Energetic Parameters

The formation of the hydrochloride salt induces specific structural changes compared to the neutral molecule.

ParameterNeutral (8-F-Quinoline)Salt (8-F-Quinoline HCl)Mechanistic Insight
Bond Length (C-N) ~1.32 Å~1.34 ÅProtonation reduces double-bond character.
Bond Angle (C-N-C) ~117.0°~122.0°VSEPR expansion due to N-H bond formation.
Interaction (H···Cl) N/A2.10 - 2.20 ÅStrong Hydrogen Bond (Ionic character).
Dipole Moment ~2.0 Debye> 10.0 DebyeHuge increase due to charge separation (Ion pair).
5.2 Spectroscopic Validation (IR Fingerprint)

To experimentally validate your calculations, look for these specific vibrational shifts.

  • N-H⁺ Stretch: A broad, intense band predicted around 2400–2700 cm⁻¹ . This "continuum" is characteristic of ammonium salts involved in strong H-bonding with halides [3].

  • C=N Stretch: Shifts from ~1580 cm⁻¹ (neutral) to ~1630 cm⁻¹ (salt) due to the increased rigidity of the protonated ring.

  • C-F Stretch: Remains relatively localized at ~1250 cm⁻¹, serving as an internal standard.

5.3 Electronic Reactivity (HOMO-LUMO)

The HOMO-LUMO gap is a direct indicator of chemical hardness and stability.

  • Neutral: Larger gap (Higher stability).

  • Salt: Smaller gap. The LUMO energy is significantly lowered (stabilized) by the positive charge, making the ring much more electrophilic.

    • Implication: The salt form is more susceptible to nucleophilic attack at the C2 and C4 positions compared to the neutral form.

Biological & Pharmacological Implications[1][2][3][4][5][6]

The quantum chemical profile directly informs the drug development potential:

  • Solubility: The high dipole moment (>10 D) and solvation energy calculated by the SMD model confirm the high aqueous solubility required for oral dosage forms.

  • Metabolic Stability: The fluorine at C8 blocks metabolic hydroxylation at this position, a common clearance pathway for quinolines. The MEP map will show a region of high electron density (negative potential) around the Fluorine, repelling cytochrome P450 oxidation enzymes [4].

  • Transport: The calculated pKa (derived from

    
    ) confirms that at physiological pH (7.4), the molecule exists in equilibrium between the neutral and cationic forms, facilitating passive transport (neutral) and solubility (cation).
    
References
  • Chai, J.-D., & Head-Gordon, M. (2008). Long-range corrected hybrid density functionals with damped atom–atom dispersion corrections. Physical Chemistry Chemical Physics, 10(44), 6615–6620. Link

  • Krishnakumar, V., & Ramasamy, R. (2005). DFT studies and vibrational spectra of isoquinoline and 8-hydroxyquinoline.[1] Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 61(4), 673-683. Link

  • Srivastava, A., et al. (2021).[2] Spectroscopic characterization of fluoroquinolones: Vibrational spectroscopic characterization of fluoroquinolones. Journal of Molecular Structure. Link

  • PubChem. (2025).[3] 8-Fluoroquinoline Compound Summary. National Library of Medicine. Link

  • Dastidar, P., et al. (2022). Formation of Salts and Molecular Ionic Cocrystals of Fluoroquinolones. Crystal Growth & Design. Link

Sources

Methodological & Application

Topic: Strategic Derivatization of 8-Fluoroquinoline Hydrochloride for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note from the Office of the Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note provides a detailed guide to the chemical derivatization of 8-Fluoroquinoline hydrochloride, a critical scaffold in medicinal chemistry and materials science. We move beyond simple procedural lists to explain the underlying chemical principles governing the reactivity of the quinoline core. Two primary, field-proven protocols are presented in detail: (1) Nucleophilic Aromatic Substitution (SNAr) at the C8-position, a direct and efficient method for introducing a variety of functional groups, and (2) a more advanced Palladium-Catalyzed C-H Arylation, which enables functionalization at other sites on the quinoline ring. Each protocol is accompanied by step-by-step instructions, causality-driven explanations for experimental choices, characterization checkpoints, and troubleshooting advice to ensure reliable and reproducible outcomes.

Foundational Principles: The Reactivity of 8-Fluoroquinoline

8-Fluoroquinoline is a privileged heterocyclic scaffold. Understanding its electronic and steric properties is paramount for designing successful derivatization strategies.

  • The Quinoline Core: The quinoline ring system consists of a benzene ring fused to a pyridine ring. The nitrogen atom in the pyridine ring is electron-withdrawing, which reduces the electron density of the entire aromatic system, particularly the pyridine portion. This inherent electron deficiency makes the quinoline core susceptible to nucleophilic attack, in stark contrast to electron-rich rings like benzene which favor electrophilic substitution.[1]

  • The C8-Fluoro Substituent: The fluorine atom at the C8 position is a key functional handle. Due to its high electronegativity, it further activates the ring for Nucleophilic Aromatic Substitution (SNAr) . In SNAr reactions, the rate-determining step is the initial attack by a nucleophile to form a negatively charged intermediate (a Meisenheimer complex).[2][3] The stability of this intermediate is crucial. Electron-withdrawing groups, like the quinoline nitrogen and the fluorine itself, stabilize this anion, making the reaction favorable.[4][5] Unlike in SN1/SN2 reactions, the strength of the Carbon-Fluorine bond is less critical, as C-F bond cleavage is not the rate-limiting step, allowing fluoride to serve as an excellent leaving group in this context.[2]

  • The Hydrochloride Salt: The starting material is often supplied as a hydrochloride salt for improved stability and solubility. The protonated quinoline nitrogen is a powerful deactivating group and will neutralize any basic nucleophiles. Therefore, a mandatory preliminary step in most derivatization reactions is the neutralization or "free-basing" of the hydrochloride salt to liberate the lone pair on the quinoline nitrogen and ensure the availability of the nucleophile.

  • C-H Functionalization: Beyond SNAr at the C8 position, modern synthetic methods allow for the direct functionalization of C-H bonds at other positions. Transition-metal catalysis, particularly with palladium, rhodium, or iridium, can direct reactions to specific sites like C2, C5, or even the sterically hindered C8 position through C-H activation, often using the quinoline nitrogen or a derived N-oxide as a directing group.[6][7][8][9]

Protocol I: Derivatization via Nucleophilic Aromatic Substitution (SNAr)

This protocol details the substitution of the C8-fluorine with an amine nucleophile, a common strategy in the synthesis of fluoroquinolone-type antibiotics.[10][11][12] The principles are broadly applicable to other nucleophiles like alkoxides and thiolates.

Workflow for SNAr Derivatization

cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis start 8-Fluoroquinoline HCl freebase Free-Basing (e.g., NaHCO3 aq.) start->freebase extract Organic Extraction (e.g., DCM/EtOAc) freebase->extract dry Drying & Evaporation extract->dry reactant Free-Based 8-FQ dry->reactant reaction S_N_Ar Reaction: + Nucleophile (R-NH2) + Base (K2CO3) In Polar Aprotic Solvent (DMSO) Heat (e.g., 80-120 °C) reactant->reaction monitor Monitor by TLC reaction->monitor quench Quench with Water monitor->quench workup_extract Extraction quench->workup_extract purify Column Chromatography workup_extract->purify product Pure 8-Aminoquinoline Derivative purify->product characterize Characterization (NMR, MS, IR) product->characterize

Caption: General workflow for the SNAr amination of 8-Fluoroquinoline.

Detailed Step-by-Step Protocol: Synthesis of 8-(Piperidin-1-yl)quinoline

A. Materials & Reagents

Reagent/MaterialM.W. ( g/mol )AmountMoles (mmol)Molar Eq.
8-Fluoroquinoline HCl183.611.00 g5.451.0
Piperidine85.150.70 g (0.81 mL)8.171.5
Potassium Carbonate (K₂CO₃)138.211.51 g10.92.0
Dimethyl Sulfoxide (DMSO)-20 mL--
Saturated NaHCO₃ (aq.)-50 mL--
Deionized Water-As needed--
Dichloromethane (DCM)-As needed--
Brine-As needed--
Anhydrous MgSO₄ or Na₂SO₄-As needed--
Silica Gel for Chromatography-As needed--

B. Procedure

  • Free-Basing the Starting Material:

    • Dissolve 8-Fluoroquinoline hydrochloride (1.00 g, 5.45 mmol) in deionized water (20 mL) in a separatory funnel.

    • Slowly add saturated sodium bicarbonate solution (~50 mL) until effervescence ceases and the aqueous layer is basic (test with pH paper, pH > 8).

    • Extract the aqueous layer with dichloromethane (3 x 30 mL).

    • Causality: This step neutralizes the hydrochloride salt. The resulting "free base" is more soluble in organic solvents and the quinoline nitrogen is no longer protonated, which is essential for the subsequent reaction's electronics.

    • Combine the organic layers, wash with brine (1 x 30 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the free-based 8-Fluoroquinoline as an oil or low-melting solid. Proceed immediately to the next step.

  • Nucleophilic Aromatic Substitution Reaction:

    • To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the free-based 8-Fluoroquinoline, potassium carbonate (1.51 g, 10.9 mmol), and DMSO (20 mL).

    • Add piperidine (0.81 mL, 8.17 mmol) to the mixture.

    • Causality: DMSO is a polar aprotic solvent that effectively solvates the potassium cation but poorly solvates the carbonate anion, increasing the base's reactivity. K₂CO₃ acts as a non-nucleophilic base to scavenge the HF acid formed during the substitution. An excess of the nucleophile (piperidine) is used to drive the reaction to completion.

    • Heat the reaction mixture to 100 °C and stir for 4-6 hours.

  • Reaction Monitoring:

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of 20% Ethyl Acetate in Hexanes.

    • Visualize spots under UV light (254 nm). The disappearance of the starting material spot and the appearance of a new, typically lower Rf, product spot indicates reaction progression.

  • Workup and Purification:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a beaker containing 100 mL of cold deionized water. A precipitate may form.

    • Extract the product from the aqueous mixture with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with water (2 x 50 mL) to remove residual DMSO, then with brine (1 x 50 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 5% to 30%).

  • Characterization:

    • Yield: Collect fractions containing the pure product, concentrate, and weigh to determine the final yield.

    • ¹H NMR: Expect to see the disappearance of the doublet of doublets corresponding to the proton coupled to fluorine and the appearance of new signals for the piperidine moiety.

    • Mass Spectrometry (MS): Confirm the expected molecular weight of the product (C₁₄H₁₆N₂, M.W. = 212.29).

    • Infrared (IR) Spectroscopy: Look for characteristic C-N stretching and aromatic C-H bands.[13][14]

Protocol II: Palladium-Catalyzed C8 C-H Arylation (Advanced)

Direct functionalization of C-H bonds is a powerful, atom-economical strategy. For quinolines, C-H activation at the C8 position is challenging but can be achieved using a directing group strategy.[6][8] This protocol utilizes the quinoline's own nitrogen atom after conversion to an N-oxide, which acts as an effective directing group for palladium catalysis.

Workflow for Pd-Catalyzed C8-Arylation

start 8-Fluoroquinoline n_oxidation Step 1: N-Oxidation (e.g., m-CPBA) start->n_oxidation n_oxide 8-Fluoroquinoline N-Oxide n_oxidation->n_oxide coupling Step 2: Pd-Catalyzed C8 Arylation + Arylating Agent + Pd Catalyst (Pd(OAc)2) + Oxidant/Additive n_oxide->coupling coupled_product C8-Aryl-8-FQ N-Oxide coupling->coupled_product reduction Step 3: N-Oxide Reduction (e.g., PCl3 or H2/Pd) coupled_product->reduction final_product Final C8-Arylated Product reduction->final_product characterization Purification & Characterization final_product->characterization

Caption: Workflow for C8-Arylation of 8-Fluoroquinoline via an N-Oxide intermediate.

Detailed Step-by-Step Protocol: Synthesis of C8-Aryl-8-Fluoroquinoline

A. Materials & Reagents

Reagent/MaterialM.W. ( g/mol )Notes
8-Fluoroquinoline147.15Free-based from HCl salt as in Protocol I
m-Chloroperoxybenzoic acid (m-CPBA)172.57Typically ~77% pure, adjust mass accordingly
Palladium(II) Acetate (Pd(OAc)₂)224.5Air-sensitive catalyst
Phenylboronic Acid121.93Example arylating agent for Suzuki-type coupling
Cesium Carbonate (Cs₂CO₃)325.82Base for Suzuki-type coupling
Dioxane or Toluene-Anhydrous solvent
Phosphorus Trichloride (PCl₃)137.33For N-oxide reduction

B. Procedure

  • Step 1: Synthesis of 8-Fluoroquinoline N-Oxide

    • Dissolve free-based 8-Fluoroquinoline (1.0 eq) in a chlorinated solvent like DCM at 0 °C.

    • Add m-CPBA (1.1 eq) portion-wise, keeping the temperature below 5 °C.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor by TLC until the starting material is consumed.

    • Workup involves washing with NaHCO₃ solution to remove m-chlorobenzoic acid, followed by extraction, drying, and purification to yield the N-oxide.

  • Step 2: Palladium-Catalyzed C8-Arylation

    • This reaction must be performed under an inert atmosphere (e.g., Argon or Nitrogen).

    • To an oven-dried Schlenk flask, add 8-Fluoroquinoline N-Oxide (1.0 eq), Phenylboronic Acid (1.5 eq), Pd(OAc)₂ (5 mol%), and Cs₂CO₃ (2.0 eq).

    • Evacuate and backfill the flask with inert gas three times.

    • Add anhydrous dioxane via syringe.

    • Causality: The N-oxide oxygen atom coordinates to the palladium center, directing the C-H activation/metalation step specifically to the C8 position.[6] This is a Suzuki-Miyaura type cross-coupling reaction.[15][16][17][18]

    • Heat the mixture to 100 °C and stir for 24 hours.

    • Cool to room temperature, filter through a pad of Celite to remove palladium black, and concentrate the filtrate.

    • Purify the crude product via column chromatography.

  • Step 3: Reduction of the N-Oxide

    • Dissolve the purified C8-arylated N-oxide from the previous step in DCM at 0 °C.

    • Slowly add PCl₃ (1.2 eq) dropwise.

    • Stir at 0 °C for 1 hour, then at room temperature for 2 hours.

    • Carefully quench the reaction by slowly pouring it into an ice-cold saturated NaHCO₃ solution.

    • Extract with DCM, dry the organic layer, and concentrate.

    • Purify by column chromatography to obtain the final C8-arylated 8-fluoroquinoline.

  • Characterization:

    • Confirm the structure using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to verify the addition of the aryl group and the correct molecular formula.

Troubleshooting and Key Considerations

  • Incomplete Free-Basing: If the SNAr reaction is sluggish, ensure the starting material was fully neutralized. Residual HCl will quench the nucleophile and deactivate the quinoline ring.

  • Low SNAr Reactivity: For less reactive nucleophiles, a stronger non-nucleophilic base (e.g., Cs₂CO₃) or higher temperatures may be required. Microwave-assisted heating can also significantly reduce reaction times.

  • Palladium Catalyst Deactivation: In Protocol II, ensure all reagents and solvents are anhydrous and the reaction is kept under a strict inert atmosphere to prevent catalyst decomposition.

  • Safety: Always handle reagents in a well-ventilated fume hood. m-CPBA is a potentially explosive oxidizing agent. PCl₃ is highly corrosive and reacts violently with water. Palladium catalysts are toxic and should be handled with care.

References

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  • Nakano, K., et al. (2022). Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives. Molecules. Retrieved from [Link]

  • Ferreira, R. M., et al. (2024). Synthesis of Fluoroquinolones: Revisiting the Grohe Route in DES-Based Media. Molecules. Retrieved from [Link]

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  • Knowbee. (2015). Nucleophilic Aromatic Subsitution. YouTube. Retrieved from [Link]

  • Royal Society of Chemistry. (2025). Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. Retrieved from [Link]

  • Potukuchi, H. K., et al. (2016). Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines. PMC. Retrieved from [Link]

  • YouTube. (2019). nucleophilic aromatic substitutions. Retrieved from [Link]

  • Duke, R. (2024). Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. JOCPR. Retrieved from [Link]

Sources

Application Note: Strategic Utilization of 8-Fluoroquinoline Hydrochloride in Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide details the strategic application of 8-Fluoroquinoline hydrochloride (8-FQ·HCl) as a high-value building block in medicinal chemistry. Unlike the broad class of "fluoroquinolone" antibiotics (typically fluorinated at C6), the C8-fluorinated scaffold offers distinct advantages in modulating basicity (pKa), blocking metabolic soft spots, and altering the electronic landscape of the quinoline nitrogen. This note provides a rationale for its selection, a validated protocol for its chemical handling and derivatization, and analytical workflows for profiling its impact on drug candidates.

Rationale & Mechanism: The "Fluorine Effect" at C8

The incorporation of fluorine at the 8-position of the quinoline ring is a precision tactic in lead optimization. It is not merely a steric placeholder but an electronic modulator.

Metabolic Blockade (The Deuterium Mimic)

The C8 position of quinoline is a metabolic "soft spot," susceptible to oxidative metabolism by Cytochrome P450 enzymes (specifically CYP2D6 and CYP3A4).

  • Mechanism: The C-H bond energy is ~98 kcal/mol. The C-F bond is ~116 kcal/mol.

  • Outcome: Replacing H with F at C8 prevents the formation of the unstable arenol intermediate, thereby extending the half-life (

    
    ) of the parent compound without significantly altering the steric profile (Van der Waals radius: H = 1.20 Å, F = 1.47 Å).
    
pKa Modulation and Solubility

The quinoline nitrogen is weakly basic (pKa ~4.9). In drug design, high basicity can lead to phospholipidosis or hERG channel blockade (cardiotoxicity).

  • Inductive Effect: The highly electronegative fluorine at C8 (ortho to the nitrogen) exerts a strong electron-withdrawing inductive effect (-I).

  • Result: This lowers the pKa of the quinoline nitrogen, reducing the percentage of ionized species at physiological pH (7.4). This often improves membrane permeability (LogD) and reduces non-specific protein binding.

Visualizing the Mechanism

The following diagram illustrates the metabolic protection provided by the 8-Fluoro substitution.

MetabolicStability cluster_0 Standard Quinoline cluster_1 8-Fluoro Scaffold Q Quinoline Scaffold (C8-H) Met CYP450 Oxidation (Hydroxylation) Q->Met Susceptible Cl Clearance (Rapid Elimination) Met->Cl FQ 8-Fluoroquinoline (C8-F) Block Metabolic Blockade (C-F Bond Stable) FQ->Block Resistant Stab Extended Half-Life (Improved PK) Block->Stab

Figure 1: Comparative metabolic fate of Quinoline vs. 8-Fluoroquinoline. The C-F bond prevents oxidative attack at the 8-position.

Experimental Protocol: Handling and Derivatization

Safety Note: 8-Fluoroquinoline hydrochloride is hygroscopic and an irritant. Handle in a fume hood. The HCl salt form is stable but must be converted to the free base for most organometallic couplings.

Workflow: Salt Neutralization & Activation

To use 8-FQ as a scaffold, one must often functionalize the pyridine ring (positions C2 or C4) to attach it to the rest of the drug molecule.

Step 1: Liberation of the Free Base

  • Dissolve 10 mmol of 8-Fluoroquinoline HCl in 20 mL of water.

  • Slowly add saturated NaHCO₃ solution until pH ~9. (Evolution of CO₂ gas will occur).

  • Extract 3x with Dichloromethane (DCM).

  • Dry organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

    • Checkpoint: You should obtain a light yellow oil or low-melting solid.

Step 2: N-Oxidation (Activation) To introduce a handle for coupling at C2/C4, we first create the N-oxide.

  • Dissolve the free base (from Step 1) in DCM.

  • Add 1.2 equivalents of m-CPBA (meta-chloroperoxybenzoic acid) at 0°C.

  • Stir at Room Temperature (RT) for 4-6 hours. Monitor by TLC (The N-oxide is much more polar than the starting material).

  • Wash with 1M NaOH to remove m-chlorobenzoic acid byproduct.

  • Isolate 8-Fluoroquinoline N-oxide .

Step 3: Regioselective Chlorination (The "Handle")

  • Dissolve N-oxide in POCl₃ (Phosphorus oxychloride).

  • Heat to reflux (approx. 105°C) for 2 hours.

    • Mechanism:[1][2][3][4] The oxygen of the N-oxide attacks phosphorus, creating a leaving group, followed by nucleophilic attack of chloride at C2 or C4.

  • Critical Step: Pour reaction mixture onto crushed ice (Exothermic!). Neutralize with NH₄OH.

  • Purify via column chromatography. This typically yields 4-chloro-8-fluoroquinoline , a versatile electrophile for Suzuki couplings or SNAr reactions.

Synthetic Workflow Diagram

SynthesisProtocol Start 8-Fluoroquinoline HCl (Stable Salt) Base Free Base Liberation (NaHCO3 / DCM) Start->Base Neutralization Oxide N-Oxidation (m-CPBA) Base->Oxide Activation Chlor Chlorination (POCl3, Reflux) Oxide->Chlor Rearrangement Product 4-Chloro-8-Fluoroquinoline (Active Scaffold) Chlor->Product Isolation

Figure 2: Step-by-step activation of the 8-Fluoroquinoline core for medicinal chemistry applications.

Physicochemical & Biological Profiling

Once the scaffold is incorporated into a lead molecule, the following assays validate the design hypothesis.

Comparative Data Table

The table below highlights the expected shift in properties when switching from a standard Quinoline to an 8-Fluoroquinoline core.

PropertyStandard Quinoline8-FluoroquinolineImpact on Drug Design
pKa (Nitrogen) 4.90~3.5 - 4.0Reduced basicity improves membrane permeability and reduces hERG liability.
LogP (Lipophilicity) 2.032.25Slight increase; F is lipophilic but polar.
C8 Bond Energy 98 kcal/mol (C-H)116 kcal/mol (C-F)Blocks metabolic oxidation at this site.
H-Bond Capability None at C8Weak AcceptorF can engage in weak H-bonds with enzyme backbone amides.
Validation Assays

A. Microsomal Stability Assay (Metabolic Clearance)

  • Purpose: To confirm that the 8-F substitution blocks metabolism.

  • Protocol: Incubate 1 µM test compound with human liver microsomes (HLM) and NADPH at 37°C.

  • Sampling: Quench aliquots at 0, 15, 30, and 60 mins with acetonitrile.

  • Analysis: LC-MS/MS to determine intrinsic clearance (

    
    ).
    
  • Success Criteria: An increase in

    
     > 2-fold compared to the non-fluorinated analog indicates successful metabolic blocking [1].
    

B. pKa Determination (Potentiometric Titration)

  • Purpose: To verify the electronic influence of the fluorine.

  • Protocol: Use a Sirius T3 or similar autotitrator. Titrate from pH 2 to pH 12.

  • Expectation: The pKa should shift downward by 0.5–1.5 log units due to the ortho-fluorine effect [2].

References

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design.[5] Journal of Medicinal Chemistry.

  • Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry.

  • PubChem Compound Summary. 8-Fluoroquinoline.

  • Hagmann, W. K. (2008). The Many Roles for Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry.

Sources

analytical HPLC method for 8-Fluoroquinoline hydrochloride quantification

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust, reverse-phase HPLC method for the quantification of 8-Fluoroquinoline hydrochloride (8-FQ[1]·HCl), a critical intermediate in the synthesis of advanced pharmaceutical ingredients (APIs), including potassium-competitive acid blockers (P-CABs) and kinase inhibitors.[1]

The method addresses the primary analytical challenge associated with 8-FQ: peak tailing caused by the interaction between the basic quinoline nitrogen and residual silanols on the stationary phase. By utilizing a low-pH phosphate buffer system and a base-deactivated C18 column, this protocol achieves a Tailing Factor (


) of < 1.2 and high theoretical plate counts.[1] The method is validated according to ICH Q2(R2)  guidelines.

Introduction & Chemical Context

8-Fluoroquinoline (CAS: 394-60-5 for free base) is a fused heterocyclic system.[1] In its hydrochloride salt form, it is highly water-soluble but presents specific chromatographic difficulties.[1]

  • The Analytical Challenge: The quinoline nitrogen is weakly basic (pKa ~3.8 – 4.2 due to the electron-withdrawing fluorine at position 8).[1] On standard silica columns at neutral pH, the protonated nitrogen interacts electrostatically with ionized silanols (

    
    ), resulting in broad, asymmetric peaks.[1]
    
  • The Solution: This method employs Kinetic Suppression .[1] By lowering the mobile phase pH to 2.5–3.0, we ensure two outcomes:

    • The analyte remains fully protonated (

      
      ).[1]
      
    • The stationary phase silanols remain protonated (

      
      ), eliminating the cation-exchange mechanism that causes tailing.[1]
      

Experimental Methodology

Instrumentation & Reagents
  • HPLC System: Agilent 1260 Infinity II or Waters Alliance e2695 (or equivalent) with Diode Array Detector (DAD).

  • Reagents:

    • Acetonitrile (HPLC Grade).[1]

    • Potassium Dihydrogen Phosphate (

      
      ).[1]
      
    • Orthophosphoric Acid (85%).[1]

    • Water (Milli-Q, 18.2 MΩ).[1]

    • 8-Fluoroquinoline HCl Reference Standard (>99.0% purity).[1]

Chromatographic Conditions
ParameterSettingRationale
Column Agilent Zorbax Eclipse XDB-C18 (4.6 x 150 mm, 5 µm) or equivalent End-capped C18.[1]"Extra Dense Bonding" (XDB) covers silanols, reducing secondary interactions [1].[1]
Mobile Phase A 20 mM Phosphate Buffer, pH 2.5.Low pH suppresses silanol ionization.[1]
Mobile Phase B Acetonitrile (ACN).[1][2]Sharpens peaks for aromatic heterocycles better than Methanol.[1]
Mode Isocratic (75% A : 25% B).8-FQ is a small molecule; isocratic elution provides stable baselines and reproducibility.[1]
Flow Rate 1.0 mL/min.[1][2]Standard backpressure balance.[1]
Temperature 30°C.Improves mass transfer and peak symmetry.[1]
Detection UV @ 235 nm (Reference: 360 nm).[1]235 nm targets the strong

transition of the quinoline ring.
Injection Vol. 10 µL.Prevents column overload.[1]
Preparation of Solutions
  • Buffer Preparation: Dissolve 2.72 g of

    
     in 1000 mL water. Adjust pH to 2.5 ± 0.05 using dilute Orthophosphoric acid.[1] Filter through 0.45 µm nylon membrane.[3]
    
  • Standard Stock Solution (1.0 mg/mL): Weigh 50 mg of 8-FQ·HCl into a 50 mL volumetric flask. Dissolve in Mobile Phase.

  • Working Standard (0.1 mg/mL): Dilute 5.0 mL of Stock Solution to 50 mL with Mobile Phase.

Analytical Workflow Visualization

The following diagram illustrates the logical flow of the analytical procedure, from sample preparation to data processing.

AnalyticalWorkflow Start Raw Material (8-FQ HCl) Prep Sample Preparation (Dissolve in Mobile Phase) Start->Prep Weighing Filter Filtration (0.45 µm Nylon) Prep->Filter Clarification HPLC HPLC Separation (C18, pH 2.5, 30°C) Filter->HPLC Injection (10 µL) Detect UV Detection (235 nm) HPLC->Detect Elution Data Integration & Quantification Detect->Data Signal Processing

Figure 1: Step-by-step analytical workflow for 8-Fluoroquinoline quantification.

Method Validation (ICH Q2 R2 Compliance)

This method must be validated to demonstrate it is "fit for purpose" [2].

Specificity
  • Protocol: Inject Mobile Phase (Blank), Placebo (if formulation), and Standard.

  • Acceptance: No interfering peaks at the retention time of 8-FQ (~4.5 - 5.5 min). Peak purity index (via DAD) > 990.[1]

Linearity
  • Protocol: Prepare 5 concentrations: 50%, 75%, 100%, 125%, and 150% of target concentration (0.1 mg/mL).

  • Data: Plot Concentration (x) vs. Peak Area (y).

  • Acceptance: Correlation coefficient (

    
    ) 
    
    
    
    .[1]
Precision (Repeatability)
  • Protocol: 6 replicate injections of the 100% Working Standard.

  • Acceptance: % RSD of Peak Area

    
    .[1][4]
    
Accuracy (Recovery)
  • Protocol: Spike known amounts of 8-FQ·HCl into a placebo matrix at 80%, 100%, and 120% levels.

  • Acceptance: Mean recovery between 98.0% and 102.0%.[1]

Robustness (Design of Experiment)

Small deliberate changes to parameters to ensure method stability.

ParameterVariationExpected Result
Flow Rate 0.9 to 1.1 mL/minRetention time shift only; Resolution maintains.
pH 2.3 to 2.7Peak symmetry (

) remains < 1.[1]5.
Column Temp 25°C to 35°CMinor retention shift.

Mechanism of Separation & Troubleshooting

Understanding the interaction between the analyte and the column is vital for troubleshooting.

Mechanism cluster_0 Standard Conditions (pH 7.0) cluster_1 Optimized Method (pH 2.5) N1 Analyte (BH+) Result1 Ionic Interaction (Peak Tailing) N1->Result1 S1 Silanol (Si-O-) S1->Result1 N2 Analyte (BH+) Result2 Hydrophobic Interaction Only (Sharp Peak) N2->Result2 S2 Silanol (Si-OH) S2->Result2 Suppressed Ionization

Figure 2: Comparison of separation mechanisms. Low pH suppresses silanol ionization, preventing tailing.

Troubleshooting Guide
  • High Backpressure: Check the inline filter. Phosphate buffers can precipitate in high % ACN if not mixed properly.[1] Always premix or use a gradient pump with proper mixing capabilities.[1]

  • Split Peaks: The sample solvent might be too strong.[1] Ensure the sample is dissolved in the Mobile Phase, not pure Acetonitrile.

  • Retention Time Drift: Check pH of the buffer. A shift of 0.1 pH units can affect the ionization equilibrium of the quinoline ring [3].

References

  • Agilent Technologies. (2023).[1] ZORBAX Eclipse XDB-C18: Bonded Phase Design for Basic Compounds.[1] Retrieved from

  • International Council for Harmonisation (ICH). (2023).[1][5] Validation of Analytical Procedures Q2(R2). ICH Guidelines.[1][5][6][7] Retrieved from

  • PubChem. (2025).[1][8] 8-Fluoroquinoline Compound Summary. National Library of Medicine.[1] Retrieved from

  • Sielc Technologies. (2024).[1][6] HPLC Separation of Quinoline Derivatives. Retrieved from

Sources

Application Note: Nucleophilic Substitution Strategies for 8-Fluoroquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview & Mechanistic Insight

The Challenge of the 8-Position

8-Fluoroquinoline presents a unique challenge in heteroaromatic functionalization. Unlike the highly activated 2- and 4-positions, where the ring nitrogen can directly stabilize the Meisenheimer intermediate via resonance (placing the negative charge on the electronegative nitrogen), the 8-position ("peri" position) relies primarily on inductive activation (


 effect) from the adjacent nitrogen.

While Fluorine is generally the superior leaving group for Nucleophilic Aromatic Substitution (


) due to the high electronegativity lowering the energy of the transition state for nucleophilic attack, the lack of resonance stabilization at C8 often renders standard 

conditions sluggish for weak nucleophiles (like amines).

Key Decision Matrix:

  • For Strong Nucleophiles (Alkoxides, Thiolates): Classical

    
     is viable using polar aprotic solvents and heat.
    
  • For Weak Nucleophiles (Amines, Amides): Transition-metal catalysis (Buchwald-Hartwig) is the recommended route to avoid decomposition and ensure high yields.

Pathway Visualization

The following diagram illustrates the divergent workflows based on nucleophile strength.

G Substrate 8-Fluoroquinoline Decision Nucleophile Type? Substrate->Decision StrongNu Strong Nu: Alkoxides (RO-), Thiolates (RS-) Decision->StrongNu High pKa WeakNu Weak Nu: Amines (R-NH2) Decision->WeakNu Low pKa SNAr_Cond Protocol A: Classical SNAr Solvent: DMSO/NMP Temp: 100-140°C Base: None/K2CO3 StrongNu->SNAr_Cond Meisenheimer Meisenheimer Complex (Inductively Stabilized) SNAr_Cond->Meisenheimer Rate Limiting Step Product 8-Substituted Quinoline Meisenheimer->Product -F (Fast) Pd_Cond Protocol B: Pd-Catalysis Cat: Pd(OAc)2 / BINAP Base: Cs2CO3 Solvent: Toluene/Dioxane WeakNu->Pd_Cond OxAdd Oxidative Addition (C-F Activation) Pd_Cond->OxAdd OxAdd->Product Reductive Elimination

Figure 1: Decision tree for functionalizing 8-Fluoroquinoline based on nucleophile reactivity.

Experimental Protocols

Protocol A: Classical (Alkoxylation/Thiolation)

Best for: Synthesis of 8-alkoxyquinolines (ethers) and 8-thioquinolines.

Reagents:

  • Substrate: 8-Fluoroquinoline (1.0 equiv)

  • Nucleophile: Alcohol (R-OH) or Thiol (R-SH) (1.2 - 1.5 equiv)

  • Base: Sodium Hydride (NaH, 60% dispersion) or Potassium tert-butoxide (KOtBu) (1.5 equiv)

  • Solvent: Anhydrous DMSO or NMP (0.5 M concentration)

Step-by-Step Methodology:

  • Deprotonation (Pre-activation):

    • Flame-dry a 2-neck round bottom flask under Argon.

    • Add NaH (1.5 equiv) suspended in anhydrous DMSO.

    • Dropwise add the Alcohol/Thiol at 0°C. Stir for 30 mins at RT to generate the naked alkoxide/thiolate anion. Note: Hydrogen gas evolution will occur.

  • Addition:

    • Add 8-Fluoroquinoline (1.0 equiv) dissolved in minimal DMSO to the reaction mixture.

  • Reaction:

    • Heat to 100–120°C . Monitor via TLC (or HPLC) every hour.

    • Endpoint: Disappearance of the starting material spot (UV active).

  • Workup (Critical for DMSO removal):

    • Cool to RT. Quench carefully with ice-cold water.

    • Extract 3x with Ethyl Acetate (EtOAc).

    • Wash organic layer 5x with Water/Brine (to remove DMSO).

    • Dry over MgSO₄ and concentrate.

Data Summary: Typical Yields

Nucleophile Conditions Yield (%) Notes
Methanol (MeOH) NaH, DMSO, 100°C, 4h 85-92% Excellent conversion due to small Nu size.
Phenol (PhOH) K2CO3, DMF, 120°C, 12h 78-85% Requires higher temp; Phenoxide is less basic.

| Benzyl Mercaptan | NaH, THF/DMF, 80°C, 2h | >90% | Thiols are superior nucleophiles (soft-soft match). |

Protocol B: Buchwald-Hartwig Amination (C-N Coupling)

Best for: Synthesis of 8-aminoquinolines. Attempts to perform this via standard


 often result in low yields (<20%) or require sealed tubes at >180°C.

Reagents:

  • Substrate: 8-Fluoroquinoline (1.0 equiv)

  • Amine: Primary or Secondary Amine (1.2 equiv)

  • Catalyst: Pd(OAc)₂ (5 mol%) or Pd₂dba₃ (2 mol%)

  • Ligand: BINAP or Xantphos (5-7 mol%)

  • Base: Cesium Carbonate (Cs₂CO₃) (2.0 equiv)

  • Solvent: Anhydrous Toluene or 1,4-Dioxane (degassed)

Step-by-Step Methodology:

  • Inert Setup:

    • Use a Schlenk tube or microwave vial. Cycle Vacuum/Argon 3 times.

  • Catalyst Pre-complexation:

    • Add Pd source, Ligand, and Base to the tube.

    • Add Solvent and stir for 5 mins to solvate the catalyst system.

  • Substrate Addition:

    • Add 8-Fluoroquinoline and the Amine.

  • Reaction:

    • Thermal: Heat to 100°C for 12–18 hours.

    • Microwave (Recommended): 120°C for 1 hour.

  • Filtration:

    • Filter through a Celite pad to remove Palladium black and inorganic salts.

    • Wash pad with DCM.

  • Purification:

    • Flash column chromatography (Hexane/EtOAc).

Quality Control & Validation (Self-Validating Systems)

To ensure scientific integrity, use


F NMR  as a "Stop/Go" gate.
In-Process Control (IPC) Strategy
  • Technique:

    
    F NMR (No deuterated solvent needed for quick check; use lock tube or external standard).
    
  • Signal Tracking:

    • Starting Material: 8-Fluoroquinoline typically shows a signal around -125 to -135 ppm (depending on solvent).

    • Product:

      • Protocol A/B: Complete disappearance of the aryl-fluorine signal.

      • Side Product (Hydrolysis): Appearance of free Fluoride ion (approx -119 ppm in aqueous media) indicates successful displacement, but tracking the organic product is safer.

Troubleshooting Table
ObservationRoot CauseCorrective Action
Low Conversion (Protocol A) "Wet" solvent quenching the alkoxide.Ensure DMSO is distilled from CaH₂ or molecular sieves are used.
Black Precipitate (Protocol B) Catalyst decomposition ("Pd Black").Improve degassing (sparge with Ar for 15 mins). Switch to Xantphos (more robust).
Starting Material Persists 8-Position steric hindrance.Increase temperature to 140°C. For amines, switch to a smaller ligand (BrettPhos).

References

  • Mechanistic Found

    
     :
    
    • Bunnett, J. F., & Zahler, R. E. (1951).
    • Context: Establishes the order of reactivity (F >> Cl)
  • Fluoroquinoline Reactivity

    • Schlosser, M. (2005). "The reactivity of fluoroquinolines.
    • Context: Discusses the specific deactivation of the 8-position compared to 2/4 isomers.
  • Buchwald-Hartwig Coupling on Difficult Substrates

    • Surry, D. S., & Buchwald, S. L. (2008).
    • Context: Provides the basis for selecting BINAP/Xantphos for unactiv
  • General Protocol Validation

    • Organic Syntheses, Coll. Vol. 10, p. 423 (2004).

Application Notes & Protocols: 8-Fluoroquinoline Hydrochloride in Advanced Materials Science

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive technical guide on the application of the 8-Fluoroquinoline scaffold, often utilized in its hydrochloride salt form for enhanced solubility, in the field of materials science. We delve into the core physicochemical properties that make this molecular framework a compelling building block for next-generation functional materials. Detailed protocols for its integration into Organic Light-Emitting Diodes (OLEDs), Perovskite Solar Cells (PSCs), and fluorescent chemosensors are provided, underpinned by scientific rationale and field-proven insights.

Introduction: The Strategic Advantage of the 8-Fluoroquinoline Scaffold

The quinoline moiety, a bicyclic aromatic heterocycle, is a "privileged structure" not only in medicinal chemistry but also in materials science.[1][2] Its rigid, planar structure and electron-deficient nitrogen atom provide a robust platform for creating materials with tailored optoelectronic properties. The strategic placement of a fluorine atom at the 8-position (8-F) introduces significant modulations to the molecule's electronic landscape. Fluorine's high electronegativity can alter the energy levels of the highest occupied and lowest unoccupied molecular orbitals (HOMO/LUMO), enhance metabolic stability in biological contexts, and influence intermolecular packing in the solid state.[3]

While many applications utilize functionalized derivatives, 8-Fluoroquinoline hydrochloride serves as a fundamental building block. The hydrochloride salt form enhances its processability, particularly in solvent systems where solubility is a concern, without altering the core electronic and photophysical characteristics of the quinoline ring system. This guide will explore the application of this versatile scaffold in key areas of materials science.

Core Physicochemical Properties: The "Why" Behind the Application

The utility of 8-Fluoroquinoline derivatives in materials science is not serendipitous; it is a direct result of their intrinsic properties.

  • Tunable Photophysics: Fluoroquinolones exhibit inherent fluorescence, a property critical for light-emitting and sensing applications.[4] The rigid bicyclic system restricts non-radiative decay pathways, promoting light emission. The specific substitution on the quinoline ring allows for fine-tuning of absorption and emission wavelengths across the visible spectrum.[5] The presence of a halogen at the 8-position has been shown to increase photosensitivity, a key property in photophysical applications.[6]

  • Metal Chelation Capability: The nitrogen atom in the pyridine ring and a proximal functional group (like a hydroxyl at the 8-position in derivatives) create a bidentate chelation site.[7] This ability to form stable complexes with metal ions is the cornerstone of their use in fluorescent sensors and as catalysts.[8][9] This chelation often enhances fluorescence intensity by increasing molecular rigidity.[8]

  • Semiconducting Nature: The extended π-conjugated system of the quinoline core allows for charge transport, making its derivatives suitable for use as electron carriers or emissive components in organic electronic devices like OLEDs.[3][7]

Application I: Organic Light-Emitting Diodes (OLEDs)

Quinoline derivatives, particularly metal complexes of 8-hydroxyquinoline (like Alq₃), are canonical materials in OLED technology, often serving as the electron transport and emissive layer.[10] Fluorinated quinolines can be used to create novel emitters or host materials with modified energy levels for improved device efficiency and color purity.[3][5]

Causality Behind Application:

The 8-Fluoroquinoline scaffold is integrated into OLEDs to leverage its high fluorescence quantum yield and good thermal stability.[11] By creating derivatives or metal complexes, it is possible to tune the emission color from blue to red. The fluorine atom helps in lowering the LUMO energy level, which can facilitate electron injection from the cathode, potentially reducing the device's turn-on voltage.

Experimental Workflow: OLED Fabrication

cluster_prep Substrate Preparation cluster_deposition Thin Film Deposition (High Vacuum) cluster_final Device Finalization sub_clean ITO Substrate Cleaning (Detergent, DI Water, Acetone, IPA) uv_ozone UV-Ozone Treatment sub_clean->uv_ozone Drying htl Hole Transport Layer (HTL) e.g., TAPC uv_ozone->htl eml Emissive Layer (EML) (Host doped with 8-FQ derivative) htl->eml etl Electron Transport Layer (ETL) e.g., TPBi eml->etl eil Electron Injection Layer (EIL) e.g., LiF etl->eil cathode Cathode Deposition (Aluminum) eil->cathode encap Encapsulation (Glass lid & UV-cured epoxy) cathode->encap test Electroluminescence Testing encap->test

Caption: Workflow for fabricating an OLED using an 8-Fluoroquinoline derivative.

Protocol: Fabrication of a Solution-Processed OLED using a Quinoline Derivative

Objective: To fabricate a simple OLED device using a polymer blend containing an 8-Fluoroquinoline derivative as the emissive layer.

Materials:

  • Patterned Indium Tin Oxide (ITO) coated glass substrates

  • Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) solution

  • Poly(N-vinylcarbazole) (PVK) as host matrix

  • An 8-Fluoroquinoline-based fluorescent dye (e.g., a styryl-derivative)[11]

  • Tris-[4-(2-thienyl)phenyl]amine (TPBi) for ETL

  • Lithium Fluoride (LiF)

  • Aluminum (Al) pellets

  • Chlorobenzene (anhydrous)

  • Deionized water, acetone, isopropanol (IPA)

Procedure:

  • Substrate Cleaning: a. Sonicate ITO substrates sequentially in detergent solution, deionized water, acetone, and IPA for 15 minutes each. b. Dry the substrates with a nitrogen gun. c. Treat with UV-Ozone for 10 minutes to increase the ITO work function and remove organic residues.

  • Hole Injection Layer (HIL) Deposition: a. Spin-coat the PEDOT:PSS solution onto the ITO substrate at 3000 rpm for 60 seconds. b. Anneal the film at 120°C for 15 minutes in a nitrogen-filled glovebox.

  • Emissive Layer (EML) Deposition: a. Prepare a solution by dissolving PVK (host) and the 8-Fluoroquinoline derivative (dopant, ~5 wt%) in chlorobenzene. b. Spin-coat the EML solution onto the PEDOT:PSS layer at 2000 rpm for 60 seconds inside the glovebox. c. Anneal the film at 80°C for 30 minutes to remove residual solvent.

  • ETL, EIL, and Cathode Deposition: a. Transfer the substrate to a high-vacuum thermal evaporator (<10⁻⁶ Torr). b. Sequentially deposit a 30 nm layer of TPBi (ETL), a 1 nm layer of LiF (EIL), and a 100 nm layer of Aluminum (cathode) through a shadow mask. Deposition rates should be controlled at ~1-2 Å/s for organics and ~5 Å/s for Al.

  • Encapsulation and Testing: a. Encapsulate the device using a glass lid and UV-curable epoxy resin inside the glovebox to prevent degradation from moisture and oxygen. b. Characterize the device by measuring its current density-voltage-luminance (J-V-L) characteristics and electroluminescence spectrum.

Application II: Perovskite Solar Cells (PSCs)

The long-term stability and efficiency of PSCs are often hampered by defects within the perovskite crystal lattice and at its grain boundaries. Quinoline-based additives can be introduced into the perovskite precursor solution to passivate these defects and improve film quality.[12]

Causality Behind Application:

The nitrogen atom in the 8-Fluoroquinoline molecule possesses a lone pair of electrons that can coordinate with uncoordinated lead (Pb²⁺) ions, which are a primary source of defects in lead-halide perovskites. This Lewis acid-base interaction passivates charge traps, thereby reducing non-radiative recombination and improving the open-circuit voltage (Voc) and fill factor (FF) of the solar cell.[12] The hydrophobic nature of the quinoline moiety can also enhance the moisture resistance of the perovskite film.

Protocol: Incorporating 8-Fluoroquinoline Hydrochloride as a Passivating Additive

Objective: To fabricate a perovskite solar cell with improved performance and stability by using 8-Fluoroquinoline hydrochloride as an additive in the perovskite precursor ink.

Materials:

  • FTO-coated glass substrates

  • TiO₂ paste and precursor solution (for ETL)

  • Perovskite precursor solution (e.g., FAPbI₃-MAPbBr₃) in DMF/DMSO

  • 8-Fluoroquinoline hydrochloride

  • Spiro-OMeTAD solution (for HTL)

  • Chlorobenzene, isopropanol

  • Gold (Au) pellets

Procedure:

  • ETL Deposition: a. Clean FTO substrates following the standard procedure described in Protocol 3. b. Deposit a compact TiO₂ layer followed by a mesoporous TiO₂ layer, and sinter at 500°C.

  • Perovskite Film Deposition: a. Prepare the perovskite precursor solution (e.g., 1.2 M). Create two batches: a control batch and an additive batch. b. To the additive batch, add 8-Fluoroquinoline hydrochloride at a low concentration (e.g., 0.1-0.5 mol% relative to the lead salt). Sonicate to ensure complete dissolution. c. Inside a nitrogen-filled glovebox, spin-coat the precursor solution onto the TiO₂ layer using a two-step program (e.g., 1000 rpm for 10s, then 5000 rpm for 30s). d. During the second step, dispense an anti-solvent (e.g., chlorobenzene) onto the spinning substrate to induce rapid crystallization. e. Anneal the films at 100°C for 60 minutes.

  • HTL and Electrode Deposition: a. Deposit the Spiro-OMeTAD solution onto the perovskite layer via spin-coating. b. Mask the device area and deposit an 80 nm gold back contact via thermal evaporation.

  • Characterization: a. Measure the current density-voltage (J-V) characteristics of the control and additive-enhanced devices under simulated AM 1.5G sunlight. b. Perform photoluminescence (PL) and time-resolved photoluminescence (TRPL) measurements on the perovskite films to confirm defect passivation (expect increased PL intensity and longer carrier lifetime for the additive film). c. Assess long-term stability by tracking device performance under continuous illumination or in a controlled humidity environment.

ParameterControl Device (Typical)8-FQ Additive Device (Expected)Rationale for Improvement
PCE (%) 19.5> 20.5Reduced recombination losses.[12]
Voc (V) 1.10> 1.14Passivation of trap states at the perovskite surface.[12]
**Jsc (mA/cm²) **23.5~ 23.5Minimal impact on light absorption.
FF (%) 76> 79Improved charge extraction and reduced series resistance.[12]

Application III: Fluorescent Chemosensors

The inherent fluorescence of the quinoline scaffold can be exploited for chemical sensing.[8] Specifically, 8-hydroxyquinoline derivatives are well-known fluorescent chemosensors for metal ions. The introduction of a fluorine atom can modulate the sensor's sensitivity and selectivity.

Mechanism of Sensing

cluster_0 Sensor Molecule cluster_1 Analyte cluster_2 Sensing Event Sensor 8-FQ Derivative (Low Fluorescence) Complex Chelated Complex (High Fluorescence) Sensor->Complex Chelation Analyte Metal Ion (e.g., Zn²⁺, Al³⁺) Analyte->Complex

Caption: Chelation-enhanced fluorescence mechanism for an 8-FQ-based sensor.

Causality Behind Application:

Many quinoline derivatives exhibit weak fluorescence in solution due to processes like photoinduced electron transfer (PET) or intramolecular proton transfer. Upon chelating with a specific metal ion, these quenching pathways are inhibited.[8] The formation of a rigid metal-ligand complex restricts intramolecular rotations and vibrations, which are non-radiative decay channels. This process, known as Chelation-Enhanced Fluorescence (CHEF), results in a significant "turn-on" of the fluorescence signal, allowing for sensitive detection of the target analyte.[8]

Protocol: Evaluating Metal Ion Sensing

Objective: To characterize the selectivity and sensitivity of an 8-hydroxy-fluoroquinoline derivative as a fluorescent sensor for a target metal ion (e.g., Zn²⁺).

Materials:

  • 8-hydroxy-fluoroquinoline derivative (Sensor)

  • Ethanol/water mixture (or appropriate solvent system)

  • Stock solutions of various metal perchlorate or chloride salts (e.g., Zn²⁺, Cu²⁺, Fe³⁺, Ni²⁺, Mg²⁺, Ca²⁺)

  • Fluorometer and UV-Vis Spectrophotometer

Procedure:

  • Selectivity Study: a. Prepare a 10 µM solution of the sensor in the chosen solvent. b. Aliquot this solution into multiple cuvettes. c. Add a significant excess (e.g., 10 equivalents) of different metal ion stock solutions to each cuvette, leaving one as a metal-free control. d. After a short incubation period (e.g., 5 minutes), measure the fluorescence emission spectrum of each sample (excite at the absorption maximum of the sensor). e. Plot the fluorescence intensity at the emission maximum against the different metal ions to visualize selectivity.

  • Sensitivity (Titration) Study: a. Using the metal ion that showed the strongest response in the selectivity study (e.g., Zn²⁺), perform a fluorescence titration. b. To a 10 µM solution of the sensor, add increasing amounts of the target metal ion (from 0 to 5 equivalents). c. Record the fluorescence spectrum after each addition. d. Plot the fluorescence intensity at the emission maximum as a function of the metal ion concentration.

  • Limit of Detection (LOD) Calculation: a. From the linear region of the titration curve, calculate the LOD using the formula: LOD = 3σ/k, where σ is the standard deviation of the blank (sensor-only) measurement and k is the slope of the linear calibration curve.

References

  • 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. (n.d.). SciSpace. Retrieved from [Link]

  • 8-Hydroxyquinoline: Properties, Uses, and Industrial Applications. (2025, October 17). KETSL. Retrieved from [Link]

  • Exploring the Synthesis and Applications of Fluoroquinoline Derivatives. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

  • Synthesis of Fluoroquinolones: Revisiting the Grohe Route in DES-Based Media. (2026, January 25). MDPI. Retrieved from [Link]

  • Preparation of efficient inverted tin-based perovskite solar cells via the bidentate coordination effect of 8-hydroxyquinoline. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • Synthesis of 8-hydroxyquinoline derivatives as novel antitumor agents. (n.d.). PubMed. Retrieved from [Link]

  • Novel Antimicrobial 8-Hydroxyquinoline-Based Agents: Current Development, Structure–Activity Relationships, and Perspectives. (n.d.). ResearchGate. Retrieved from [Link]

  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • The Catalysts-Based Synthetic Approaches to Quinolines: A Review. (n.d.). PubMed. Retrieved from [Link]

  • Production of Organic Light-Emitting Diode with Fluorescence Featured Quinoline Derivative. (n.d.). Preprints.org. Retrieved from [Link]

  • Phototoxicity of Quinolones and Fluoroquinolones: A Mechanistic Review About Photophysical and Photochemical Pathways. (n.d.). MDPI. Retrieved from [Link]

  • Functionalities of electrochemical fluoroquinolone sensors and biosensors. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Recent Trends in Biosensors for Quinolone Detection: A Comprehensive Review. (2023, September 6). MDPI. Retrieved from [Link]

  • Quinoline Derivatives with Different Functional Groups: Evaluation of Their Catecholase Activity. (n.d.). MDPI. Retrieved from [Link]

  • Excellent quinoline additive in perovskite toward to efficient and stable perovskite solar cells. (n.d.). ResearchGate. Retrieved from [Link]

  • Biological activities of some Fluoroquinolones-metal complexes. (2025, August 6). ResearchGate. Retrieved from [Link]

  • Organic LEDs Based on Bis(8-hydroxyquinoline) Zinc Derivatives with a Styryl Group. (2023, November 5). MDPI. Retrieved from [Link]

  • Light and drugs: The photochemistry of fluoroquinolone antibiotics. (2025, August 9). ResearchGate. Retrieved from [Link]

  • Advances in chloride additives for high-efficiency perovskite solar cells: multiple points of view. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • A Sensor Array Based on Molecularly Imprinted Polymers and Machine Learning for the Analysis of Fluoroquinolone Antibiotics. (2022, October 25). ACS Publications. Retrieved from [Link]

  • Electroluminescence degradation study of tris-(8-hydroxyquinoline)aluminum-based organic light emitting diode and influence of light. (n.d.). ResearchGate. Retrieved from [Link]

  • Photophysics and photochemistry of fluoroquinolones. (2003, May 9). Royal Society of Chemistry. Retrieved from [Link]

  • A Sensor Array Based on Molecularly Imprinted Polymers and Machine Learning for the Analysis of Fluoroquinolone Antibiotics. (2022, October 25). CORE. Retrieved from [Link]

  • 5-Amino-8-hydroxyquinoline-containing Electrospun Materials Based on Poly(vinyl alcohol) and Carboxymethyl Cellulose and Their Cu2+ and Fe3+ Complexes with Diverse Biological Properties: Antibacterial, Antifungal and Anticancer. (2023, July 24). National Center for Biotechnology Information. Retrieved from [Link]

  • Primary photophysical properties of moxifloxacin--a fluoroquinolone antibiotic. (n.d.). PubMed. Retrieved from [Link]

  • Catalytic pathway for quinoline synthesis. (n.d.). ResearchGate. Retrieved from [Link]

  • Quinoline. (n.d.). Wikipedia. Retrieved from [Link]

  • Green Synthesis of Quinoline and Its Derivatives. (n.d.). International Journal of Pharmaceutical Sciences Review and Research. Retrieved from [Link]

Sources

Application Note: Strategic Synthesis of Diverse 8-Fluoroquinoline Libraries

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 8-fluoroquinoline scaffold represents a privileged pharmacophore in modern drug discovery, offering unique metabolic stability and electronic modulation compared to non-fluorinated analogs.[1] This guide provides a comprehensive protocol for constructing a diverse library of 8-fluoroquinoline compounds. Unlike standard catalog synthesis, this approach utilizes a Lynchpin Strategy —centering on the scalable production of 4-chloro-8-fluoroquinoline—to enable orthogonal functionalization at the C2, C3, C4, and C7 positions. We integrate classical cyclization methodologies with modern C-H activation and transition-metal catalysis to maximize chemical space coverage.

Strategic Rationale: The "Fluorine Effect" at C8

In medicinal chemistry, the introduction of a fluorine atom at the 8-position of the quinoline ring is not merely a steric substitution; it is a profound electronic edit.[2]

  • Metabolic Blockade: The C8 position is a common site for oxidative metabolism (CYP450-mediated hydroxylation). Fluorine substitution effectively blocks this metabolic soft spot, extending in vivo half-life [1].

  • pKa Modulation: The strong electronegativity of fluorine (inductive effect) reduces the basicity of the quinoline nitrogen. This is critical for optimizing membrane permeability and reducing off-target hERG channel inhibition.

  • Conformational Locking: Through electrostatic interactions with substituents at C1 or C7, the 8-fluoro group can restrict bond rotation, locking the molecule into a bioactive conformation.

Retrosynthetic Logic: The Lynchpin Approach

To create a library rather than a single target, we must avoid linear synthesis. We employ a divergent strategy starting from 2-fluoroaniline .

The Core Workflow:

  • Scaffold Generation: Cyclization to 8-fluoro-4-hydroxyquinoline.

  • Activation: Conversion to 4-chloro-8-fluoroquinoline (The Lynchpin) .

  • Divergence:

    • Path A (C4): SNAr or Buchwald-Hartwig couplings.

    • Path B (C2): Minisci-type radical C-H alkylation.

    • Path C (C3): Electrophilic halogenation followed by Suzuki coupling.

Visualizing the Synthetic Workflow

The following diagram illustrates the divergent synthesis pathways available from the primary scaffold.

G Start 2-Fluoroaniline Intermediate 8-Fluoro-4- hydroxyquinoline Start->Intermediate Gould-Jacobs Cyclization Lynchpin 4-Chloro-8- fluoroquinoline (The Lynchpin) Intermediate->Lynchpin POCl3 Chlorination Lib_C4 Library A (C4) Amines/Aryls (via SNAr/Pd) Lynchpin->Lib_C4 Buchwald-Hartwig or SNAr Lib_C2 Library B (C2) Alkyls/Acyls (via Minisci) Lynchpin->Lib_C2 C-H Activation (Minisci) Lib_C3 Library C (C3) Biaryls (via Bromination) Lynchpin->Lib_C3 NBS / Suzuki

Figure 1: Divergent synthetic strategy using 4-chloro-8-fluoroquinoline as the central branch point for library generation.

Experimental Protocols

Protocol A: Scaffold Synthesis (Gould-Jacobs Reaction)

Objective: Multi-gram scale synthesis of the 8-fluoro-4-hydroxyquinoline core.

Mechanism: Condensation of aniline with malonate followed by high-temperature electrocyclic ring closure.

Reagents:

  • 2-Fluoroaniline (1.0 eq)

  • Diethyl ethoxymethylenemalonate (EMME) (1.1 eq)

  • Diphenyl ether (Solvent, high boiling point)

Step-by-Step:

  • Condensation: In a round-bottom flask equipped with a Dean-Stark trap, mix 2-fluoroaniline and EMME. Heat to 110°C for 2 hours. Ethanol is a byproduct; its removal drives the reaction.

    • Checkpoint: Monitor by TLC (Hexane:EtOAc 3:1). The disappearance of aniline indicates formation of the enamine intermediate.

  • Cyclization: Add diphenyl ether (10 mL per gram of reactant) to the crude enamine. Raise temperature to 250°C (vigorous reflux) for 45-60 minutes.

    • Critical Note: This high temperature is non-negotiable for the thermodynamic ring closure. Ensure your glassware is rated for thermal shock.

  • Isolation: Cool the mixture to ~80°C and slowly add Hexane. The product, ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate, will precipitate. Filter and wash with hexane to remove diphenyl ether.

  • Hydrolysis & Decarboxylation: Reflux the solid in 10% NaOH (aq) for 4 hours, then acidify to pH 2. The carboxylic acid precipitates.[3] To remove the C3-carboxyl group (if a clean quinoline core is desired), reflux in diphenyl ether again at 250°C until CO2 evolution ceases [2].

Yield Expectation: 65-75% over 3 steps.

Protocol B: The Lynchpin Activation (Chlorination)

Objective: Converting the hydroxy group to a reactive chloride.

Reagents:

  • 8-Fluoro-4-hydroxyquinoline

  • Phosphorus Oxychloride (POCl3) (5.0 eq)

  • Catalytic DMF (3-4 drops)

Step-by-Step:

  • Place the hydroxyquinoline in a dry flask under Argon.

  • Add POCl3 carefully (exothermic). Add DMF catalyst.

  • Reflux at 105°C for 3 hours. The suspension will clear as the chloro-quinoline forms.

  • Quench: Pour the reaction mixture onto crushed ice/NH4OH mixture. Caution: Violent reaction.

  • Extract with Dichloromethane (DCM), dry over MgSO4, and concentrate.

  • Purification: Flash chromatography (Hexane:EtOAc).

Validation: 1H NMR will show a downfield shift of the aromatic protons; 19F NMR is essential to confirm the integrity of the 8-F position (typically ~ -120 to -130 ppm).

Protocol C: Library Diversification
Method 1: C4-Amination (SNAr)

Due to the electron-withdrawing nature of the nitrogen and the 8-fluoro group, the C4-chloride is highly susceptible to Nucleophilic Aromatic Substitution.

  • Substrates: Primary/Secondary amines, anilines, phenols.

  • Conditions: 4-Chloro-8-fluoroquinoline (1 eq), Amine (1.2 eq), DIPEA (2 eq) in DMF or DMSO at 80-100°C.

  • Note: For sterically hindered amines, switch to Buchwald-Hartwig conditions (Pd2(dba)3, BINAP, NaOtBu, Toluene, 100°C) [3].

Method 2: C2-Alkylation (Minisci Reaction)

Direct C-H functionalization at the C2 position allows the introduction of alkyl chains without pre-functionalization.

  • Reagents: Carboxylic acid (R-COOH) as alkyl source, AgNO3 (0.2 eq), (NH4)2S2O8 (2.0 eq), TFA/Water solvent.

  • Procedure: Dissolve quinoline and carboxylic acid in solvent. Degas. Add Silver catalyst and Persulfate oxidant. Heat to 60°C.

  • Mechanism: Radical decarboxylation of the acid generates an alkyl radical, which attacks the electron-deficient C2 position of the protonated quinoline.

Analytical Data Summary

Compound StageKey Diagnostic Signal (NMR)Typical YieldCritical impurity
Enamine Intermediate Vinyl H doublet (~8.5 ppm)>90%Unreacted Aniline
4-OH-Quinoline Broad singlet (OH/NH tautomer)70%Diphenyl ether residue
4-Cl-Quinoline Loss of broad OH; Sharp aromatics85%Hydrolyzed starting material
C4-Amino Product New amine alkyl signals60-90%Bis-amination (rare)

References

  • Park, B. K., et al. (2001). "Metabolism of fluorine-containing drugs." Annual Review of Pharmacology and Toxicology, 41(1), 443-470. Link

  • Grohe, K., & Heitzer, H. (1987). "Cycloacylation of enamines: Synthesis of quinoline derivatives." Liebigs Annalen der Chemie, 1987(10), 871-879. Link

  • Surry, D. S., & Buchwald, S. L. (2008). "Biaryl phosphane ligands in palladium-catalyzed amination." Angewandte Chemie International Edition, 47(34), 6338-6361. Link

  • Duncton, M. A. (2011). "Minisci reactions: Versatile C-H functionalization for drug discovery." MedChemComm, 2(12), 1135-1161. Link

Disclaimer: All protocols involve hazardous chemicals (POCl3, high temperatures). All experiments must be conducted in a fume hood with appropriate PPE.

Sources

Measuring the Antibacterial Spectrum of 8-Fluoroquinoline Derivatives: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluoroquinolones are a critical class of synthetic broad-spectrum antibiotics that function by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair.[][2][3][4][5] The introduction of a fluorine atom at the C-6 position significantly enhances their antibacterial potency. Further structural modifications, such as the addition of a substituent at the C-8 position, can modulate the antibacterial spectrum and pharmacokinetic properties of these compounds.[6][7] Specifically, 8-fluoroquinoline derivatives are a subject of ongoing research to overcome emerging bacterial resistance and to broaden their activity against various pathogens.[8][9][10]

This application note provides a comprehensive guide for researchers to determine the antibacterial spectrum of novel 8-fluoroquinoline derivatives. It outlines detailed, step-by-step protocols for standardized in vitro susceptibility testing methods, data interpretation, and presentation, grounded in the guidelines of the Clinical and Laboratory Standards Institute (CLSI).[11][12][13][14]

Mechanism of Action of Fluoroquinolones

Fluoroquinolones exert their bactericidal effect by forming a ternary complex with the bacterial type II topoisomerase (DNA gyrase or topoisomerase IV) and DNA.[3][4] This complex traps the enzyme in the process of cleaving DNA, leading to double-stranded DNA breaks and ultimately cell death.[][2] DNA gyrase is the primary target in Gram-negative bacteria, while topoisomerase IV is the main target in Gram-positive bacteria.[][5] Modifications at the C-8 position of the quinolone ring can influence the molecule's interaction with these target enzymes and its ability to penetrate the bacterial cell wall, thereby affecting its spectrum of activity.[7]

Fluoroquinolone_Mechanism cluster_bacterium Bacterial Cell cluster_enzymes Type II Topoisomerases FQ 8-Fluoroquinoline Derivative CellWall Cell Wall/ Membrane FQ->CellWall Penetration DNAGyrase DNA Gyrase (Gram-negative) FQ->DNAGyrase Inhibition TopoIV Topoisomerase IV (Gram-positive) FQ->TopoIV Inhibition DNA Bacterial DNA Replication DNA Replication & Transcription DNA->Replication CellDeath Cell Death Replication->CellDeath Leads to DNAGyrase->DNA Supercoiling/ Relaxation DNAGyrase->Replication Blocks TopoIV->DNA Decatenation TopoIV->Replication Blocks Broth_Microdilution_Workflow Start Start PrepStock Prepare Stock Solution of 8-Fluoroquinoline Derivative Start->PrepStock PrepInoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) Start->PrepInoculum SerialDilution Perform Serial Twofold Dilutions in Broth PrepStock->SerialDilution InoculatePlate Inoculate Microtiter Plate (Compound + Bacteria) SerialDilution->InoculatePlate PrepInoculum->InoculatePlate Incubate Incubate at 35°C for 16-20 hours InoculatePlate->Incubate ReadMIC Read MIC (Lowest concentration with no visible growth) Incubate->ReadMIC End End ReadMIC->End

Sources

Application Notes and Protocols: 8-Fluoroquinoline Hydrochloride as a Versatile Fluorescent Probe

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Quinoline Scaffold and the Promise of 8-Fluoroquinoline Hydrochloride

The quinoline moiety is a cornerstone in the development of fluorescent probes due to its rigid, planar structure and inherent spectroscopic properties.[1][2] As a heterocyclic aromatic compound, quinoline and its derivatives have been extensively utilized in the design of chemosensors for a variety of applications, including the detection of metal ions and changes in pH, as well as in live cell imaging.[3][4] The nitrogen atom within the quinoline ring system can modulate the molecule's fluorescence in response to its local environment, making it an excellent candidate for a sensor.[1]

This guide focuses on the potential applications of 8-Fluoroquinoline hydrochloride , a derivative of quinoline that, while not extensively documented as a fluorescent probe in peer-reviewed literature, holds significant promise based on the fundamental principles of fluorescence and the known properties of related compounds. The hydrochloride salt form ensures aqueous solubility, a critical attribute for biological applications. The fluorine atom at the 8-position is expected to modulate the electronic and photophysical properties of the quinoline core, potentially leading to unique and advantageous fluorescence characteristics. One supplier of fine chemicals notes its utility in the development of fluorescent probes for biological imaging.[5]

These application notes and protocols are designed to provide a scientifically grounded framework for researchers to explore the utility of 8-Fluoroquinoline hydrochloride as a novel fluorescent probe. The methodologies described are based on established principles and protocols for similar quinoline-based sensors and are intended to serve as a starting point for your own investigations.

Principle of Operation: Understanding the Fluorescence of 8-Fluoroquinoline Hydrochloride

The fluorescence of quinoline and its derivatives is highly sensitive to their environment. Key mechanisms that can be exploited for sensing applications include:

  • Protonation-Induced Fluorescence Enhancement: The fluorescence of many quinoline compounds is significantly enhanced upon protonation of the nitrogen atom.[6][7] As 8-Fluoroquinoline hydrochloride is a salt, the quinoline nitrogen is already protonated. This suggests that the probe may exhibit a baseline level of fluorescence that can be modulated by its interactions with analytes. Changes in the local pH environment could potentially alter the protonation state and, consequently, the fluorescence intensity.

  • Photoinduced Electron Transfer (PET): In a PET-based sensor, the fluorophore is linked to a receptor unit. In the "off" state, an electron transfer from the receptor to the excited fluorophore quenches the fluorescence. Upon binding of an analyte to the receptor, this PET process is inhibited, leading to a "turn-on" of fluorescence.[8][9] While 8-Fluoroquinoline hydrochloride in its simple form does not have a dedicated receptor, its interaction with certain analytes, particularly metal ions, could potentially induce a PET-like quenching or enhancement effect.

  • Fluorescence Quenching: The fluorescence of a probe can be quenched through various mechanisms, including collisional quenching and the formation of a non-fluorescent complex with an analyte.[9] For instance, certain metal ions are known to quench the fluorescence of quinoline derivatives.[4]

The fluorine substituent at the 8-position is an electron-withdrawing group, which can influence the energy levels of the quinoline's molecular orbitals and thereby affect its absorption and emission wavelengths, quantum yield, and Stoke's shift.

Potential Applications and Detailed Protocols

Based on the known properties of quinoline-based fluorescent probes, we propose the following potential applications for 8-Fluoroquinoline hydrochloride.

Application 1: Ratiometric Fluorescent pH Sensing

The protonation state of the quinoline nitrogen directly influences its fluorescence.[7] This property can be harnessed to develop a ratiometric pH sensor, where the ratio of fluorescence intensities at two different wavelengths changes in response to pH.

Experimental Protocol: Determination of pH-Dependent Fluorescence

  • Materials:

    • 8-Fluoroquinoline hydrochloride

    • A series of buffers with a pH range from 2 to 12 (e.g., citrate, phosphate, borate buffers)

    • Spectrofluorometer

    • Quartz cuvettes

  • Reagent Preparation:

    • Prepare a 1 mM stock solution of 8-Fluoroquinoline hydrochloride in deionized water.

    • Prepare a series of working solutions by diluting the stock solution to a final concentration of 10 µM in each of the pH buffers.

  • Experimental Procedure:

    • Turn on the spectrofluorometer and allow the lamp to warm up for at least 30 minutes.

    • Set the excitation wavelength. A good starting point for quinoline derivatives is around 310-350 nm. Perform an excitation scan to determine the optimal excitation wavelength for 8-Fluoroquinoline hydrochloride.

    • For each pH-buffered solution of the probe, record the fluorescence emission spectrum over a suitable wavelength range (e.g., 350-600 nm).

    • Record the fluorescence intensity at the emission maximum for each pH value.

    • If a second emission peak or a significant shift in the emission maximum is observed with changing pH, record the intensity at this second wavelength as well.

  • Data Analysis:

    • Plot the fluorescence intensity at the emission maximum as a function of pH.

    • If two distinct emission wavelengths are observed, plot the ratio of their intensities as a function of pH.

    • Determine the pKa of the probe from the inflection point of the sigmoidal fit of the intensity vs. pH curve.

Visualization of the pH Sensing Workflow

ph_sensing_workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis prep_stock Prepare 1 mM Stock Solution of 8-Fluoroquinoline HCl prep_working Prepare 10 µM Working Solutions in each buffer prep_stock->prep_working prep_buffers Prepare Buffers (pH 2-12) prep_buffers->prep_working spectrofluorometer Spectrofluorometer prep_working->spectrofluorometer Analyze Samples set_params Determine Optimal λex Record Emission Spectra spectrofluorometer->set_params plot_intensity Plot Fluorescence Intensity vs. pH set_params->plot_intensity plot_ratio Plot Intensity Ratio vs. pH (if applicable) set_params->plot_ratio calc_pka Determine pKa plot_intensity->calc_pka plot_ratio->calc_pka

Caption: Workflow for determining the pH-dependent fluorescence of 8-Fluoroquinoline hydrochloride.

Application 2: "Turn-Off" Fluorescent Sensing of Metal Ions

Many quinoline derivatives exhibit fluorescence quenching upon coordination with certain metal ions.[4][9] This "turn-off" response can be utilized for the sensitive and selective detection of specific metal ions.

Experimental Protocol: Screening for Metal Ion Selectivity

  • Materials:

    • 8-Fluoroquinoline hydrochloride

    • A selection of metal chloride or nitrate salts (e.g., Fe³⁺, Cu²⁺, Zn²⁺, Ni²⁺, Co²⁺, Ca²⁺, Mg²⁺, etc.)

    • Buffer solution at a suitable pH (determined from the pH sensing experiment, e.g., pH 7.4 for biological relevance)

    • Spectrofluorometer

    • Quartz cuvettes

  • Reagent Preparation:

    • Prepare a 1 mM stock solution of 8-Fluoroquinoline hydrochloride in deionized water.

    • Prepare 10 mM stock solutions of each metal salt in deionized water.

    • Prepare a working solution of 8-Fluoroquinoline hydrochloride at 10 µM in the chosen buffer.

  • Experimental Procedure:

    • To a cuvette containing the 10 µM probe solution, add a small aliquot of a metal salt stock solution to a final concentration of 100 µM (10 equivalents).

    • Incubate for a short period (e.g., 5 minutes) to allow for any complexation to occur.

    • Record the fluorescence emission spectrum.

    • Repeat for each metal ion to be tested.

    • As a control, record the fluorescence spectrum of the probe solution without any added metal ions.

  • Data Analysis:

    • Compare the fluorescence intensity of the probe in the presence of each metal ion to that of the control.

    • A significant decrease in fluorescence intensity indicates a quenching effect.

    • Plot the relative fluorescence intensity (I/I₀, where I is the intensity with the metal ion and I₀ is the intensity of the free probe) for each metal ion to visualize selectivity.

Visualization of Metal Ion Sensing Mechanism

metal_ion_sensing cluster_free Free Probe cluster_bound Probe with Metal Ion probe_free 8-Fluoroquinoline HCl (Excited State) fluorescence Fluorescence probe_free->fluorescence Emission probe_bound [Probe-Metal Ion] Complex (Excited State) probe_free->probe_bound + Metal Ion probe_bound->probe_free - Metal Ion quenching Quenching (No Fluorescence) probe_bound->quenching Non-radiative decay metal_ion Metal Ion (e.g., Fe³⁺)

Caption: Proposed "turn-off" sensing mechanism for metal ions.

Application 3: Cellular Imaging

The intrinsic fluorescence of 8-Fluoroquinoline hydrochloride and its potential sensitivity to the intracellular environment make it a candidate for live-cell imaging applications.[3][5]

Experimental Protocol: Live-Cell Staining and Imaging

  • Materials:

    • 8-Fluoroquinoline hydrochloride

    • Cell culture medium (e.g., DMEM)

    • Phosphate-buffered saline (PBS)

    • Cultured cells (e.g., HeLa, HEK293) on glass-bottom dishes

    • Confocal microscope with appropriate filter sets

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of 8-Fluoroquinoline hydrochloride in DMSO.

    • Prepare a working solution by diluting the stock solution in cell culture medium to a final concentration in the range of 1-10 µM.

  • Experimental Procedure:

    • Grow cells to a suitable confluency on glass-bottom dishes.

    • Remove the culture medium and wash the cells once with PBS.

    • Add the working solution of 8-Fluoroquinoline hydrochloride to the cells and incubate at 37°C for 15-30 minutes.

    • Remove the staining solution and wash the cells twice with PBS.

    • Add fresh culture medium or PBS to the cells.

    • Image the cells using a confocal microscope. Use an excitation wavelength determined from the spectroscopic measurements and collect the emission over a suitable range.

  • Data Analysis:

    • Observe the localization of the fluorescent signal within the cells.

    • Analyze the intensity and distribution of the fluorescence.

    • If co-localization studies are desired, co-stain with organelle-specific dyes.

Data Presentation: Hypothetical Photophysical Properties

ParameterHypothetical ValueRationale
Excitation Maximum (λex)~330 nmBased on the absorption spectra of simple quinoline derivatives.
Emission Maximum (λem)~450 nmA reasonable Stokes shift is expected for a quinoline fluorophore.
Quantum Yield (Φ)0.1 - 0.3The quantum yield of quinoline itself is modest and can be influenced by substituents and the environment.
Molar Extinction Coefficient (ε)~10,000 M⁻¹cm⁻¹Typical for aromatic heterocyclic compounds.

Scientific Integrity and a Path Forward

It is crucial to reiterate that the applications and protocols outlined in this guide are based on the established principles of fluorescence spectroscopy and the known behavior of quinoline-based fluorescent probes. The lack of specific published data on 8-Fluoroquinoline hydrochloride necessitates that these protocols be considered as a starting point for research. We strongly recommend that researchers undertaking studies with this compound first perform a thorough characterization of its photophysical properties, including its absorption and emission spectra, quantum yield, and sensitivity to environmental factors such as pH and solvent polarity.

The unique properties imparted by the 8-fluoro substitution may lead to novel and unexpected sensing capabilities. The exploration of this compound represents an exciting opportunity to expand the toolkit of fluorescent probes available to the scientific community.

References

  • Geddes, C. D., & Lakowicz, J. R. (Eds.). (2002).
  • Guilbault, G. G. (Ed.). (1990). Practical Fluorescence. Marcel Dekker.
  • Tervola, E., Truong, K. N., Ward, J. S., Priimagi, A., & Rissanen, K. (2020). Fluorescence enhancement of quinolines by protonation. RSC Advances, 10(49), 29339–29346. [Link]

  • Wang, J., Liu, Y., Wang, R., & Yin, P. (2025). Quinoline-based fluorescent small molecules for live cell imaging. Methods in Molecular Biology, 2568, 131-143.
  • Valeur, B. (2012).
  • Tervola, E., Truong, K. N., Ward, J. S., Priimagi, A., & Rissanen, K. (2020). Fluorescence enhancement of quinolines by protonation. RSC Advances, 10(49), 29339-29346.
  • Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. Springer.
  • de Silva, A. P., Gunaratne, H. Q. N., Gunnlaugsson, T., Huxley, A. J. M., McCoy, C. P., Rademacher, J. T., & Rice, T. E. (1997). Signaling recognition events with fluorescent sensors and switches. Chemical Reviews, 97(5), 1515–1566.
  • Johnson, I., & Spence, M. T. Z. (Eds.). (2010). The Molecular Probes Handbook: A Guide to Fluorescent Probes and Labeling Technologies (11th ed.). Life Technologies.
  • Haugland, R. P. (2005). The Handbook: A Guide to Fluorescent Probes and Labeling Technologies (10th ed.). Invitrogen.
  • Xu, Z., Liu, X., Pan, J., & Spring, D. R. (2012). Quinoline-based fluorescent sensors. Chemical Society Reviews, 41(13), 4590-4600.
  • de Silva, A. P., Moody, T. S., & Wright, G. D. (2009). Fluorescent PET (photoinduced electron transfer) sensors as potent analytical tools. The Analyst, 134(12), 2385–2393.
  • Chan, J., Dodani, S. C., & Chang, C. J. (2012). Reaction-based small-molecule fluorescent probes for imaging and sensing in living cells.
  • BenchChem. (2025). Application Notes & Protocols: Quinoline-Based Fluorescent Sensors for Analyte Detection.
  • Hossain, M. A., & Aldaye, F. A. (2011). Quinoline-based fluorescent sensors. Inorganica Chimica Acta, 376(1), 1-18.
  • Kim, H. N., Lee, M. H., Kim, H. J., Kim, J. S., & Yoon, J. (2008). A new trend in fluorescent and colorimetric chemosensors for ions. Chemical Society Reviews, 37(8), 1465-1472.
  • Zhou, Y., Wang, F., Kim, Y., Kim, S. J., & Yoon, J. (2010). A review on the design principles of fluorescent probes for the detection of reactive oxygen and nitrogen species. Chemical Society Reviews, 39(7), 2672-2689.

Sources

Troubleshooting & Optimization

Technical Support Center: Quinoline Synthesis Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket ID: QZN-SYNTH-OPT-001 Subject: Preventing Byproduct Formation in Quinoline Scaffolds Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Introduction: The "Clean Reaction" Mandate

Welcome to the Quinoline Synthesis Technical Support Center. You are likely here because your LC-MS shows a "forest" of peaks, your reaction flask contains intractable tar, or your regioisomer ratio is effectively 1:1.

In drug discovery, the quinoline scaffold is privileged, but its synthesis is often plagued by three "Horsemen of Impurity": Polymerization (The Tar), Regio-scrambling , and Oxidative Decomposition . This guide moves beyond standard textbook procedures to provide troubleshooting based on mechanistic causality and kinetic control.

Module 1: The "Tar" Trap (Skraup & Doebner-von Miller)

Issue: Formation of black, insoluble polymers instead of the desired quinoline. Root Cause: The in situ generated


-unsaturated carbonyls (acrolein or vinyl ketones) are highly prone to radical or acid-catalyzed polymerization before they can undergo the Michael addition with aniline.
🔬 Mechanistic Insight

The classic mechanism assumes a direct Michael addition. However, isotopic labeling studies suggest a fragmentation-recombination mechanism where the initial conjugate addition product fragments into an imine and a ketone, which then recombine.[1][2] If the concentration of the free vinyl ketone is too high, or the acid is too harsh, polymerization outcompetes this recombination.

🛠️ Troubleshooting Guide

Q: My Skraup reaction turns into a solid black mass within minutes. How do I stop this? A: You are likely experiencing "runaway polymerization."

  • Switch Oxidants: Replace nitrobenzene (which requires high heat) with Iodine (

    
    ) . Iodine acts as a milder oxidant and can be used at lower temperatures, reducing thermal polymerization.[3]
    
  • The "Drip-Feed" Protocol: Do not mix all reagents at once. Generate the acrolein/vinyl ketone in situ or add it dropwise to the aniline/acid mixture. This keeps the instantaneous concentration of the polymerizable monomer low (pseudo-high dilution).

  • Use a Biphasic System: For Doebner-von Miller reactions, use a Toluene/6M HCl biphasic system . The lipophilic vinyl ketone remains largely in the toluene layer, while the aniline reacts at the interface. This physical separation prevents the vinyl ketone from encountering the high acid concentration necessary for polymerization until the exact moment of reaction.

📊 Data: Solvent Effects on Yield (Doebner-von Miller)

Comparison of conditions for 2-methylquinoline synthesis

Solvent SystemAcid CatalystTemperatureYield (%)Byproduct Profile
Neat (Classic) Conc. HClReflux35%Heavy Tar (Polymer)
Ethanol/Water 6M HCl80°C55%Moderate Tar
Toluene/Water (Biphasic) 6M HCl90°C82% Minimal (<5% Polymer)
🧬 Visualization: The Polymerization vs. Cyclization Pathway

SkraupPathways Figure 1: Kinetic competition between polymerization and cyclization. cluster_0 Reactants Aniline Aniline Intermediate Michael Adduct (Kinetic Product) Aniline->Intermediate Fast Glycerol Glycerol/ Enone Glycerol->Intermediate Acid/Heat Polymer Polymer/Tar (Irreversible Trap) Intermediate->Polymer High Conc. High T Quinoline Quinoline (Thermodynamic Product) Intermediate->Quinoline Controlled Ox. Cyclization

Caption: Figure 1: High concentrations of enone intermediate favor the irreversible red pathway (Polymerization).

Module 2: The Regioselectivity Maze (Combes & Conrad-Limpach)

Issue: Getting a mixture of regioisomers (e.g., 5- vs 7-substituted) when using meta-substituted anilines. Root Cause: The directing effect of the meta-substituent leads to cyclization at either the ortho or para position relative to the amino group.

🛠️ Troubleshooting Guide

Q: I need the 7-substituted quinoline from a meta-substituted aniline, but I'm getting the 5-isomer. Why? A: This is governed by steric vs. electronic control .[4]

  • Electronic Control: Strongly electron-donating groups (EDGs) like -OMe at the meta-position activate the para position (relative to the amine), favoring the 7-substituted product.

  • Steric Control: If the meta-substituent is bulky (e.g., -tBu), cyclization at the crowded ortho position (leading to the 5-isomer) is disfavored, also pushing toward the 7-isomer .

  • The Trap: Weakly activating or deactivating groups (Cl, Me) often give mixtures.

Protocol Adjustment: To force the synthesis of a specific isomer, switch to the Conrad-Limpach-Knorr approach where you can control the kinetics:

  • Kinetic Control (25°C): Formation of the enamine intermediate.

  • Thermodynamic Control (250°C): Cyclization. Self-Validating Step: Monitor the intermediate enamine formation by NMR. If the enamine has not formed exclusively before heating, you will get isomer mixtures.

🧬 Visualization: Substituent Decision Tree

RegioSelectivity Figure 2: Predicting regioselectivity based on aniline substitution. Start Meta-Substituted Aniline Substituent Nature of Substituent (R)? Start->Substituent EDG Strong EDG (-OMe, -NH2) Substituent->EDG Electronic Activation EWG Strong EWG (-NO2, -CF3) Substituent->EWG Deactivation Bulky Bulky Group (-tBu) Substituent->Bulky Steric Hindrance Prod7 Major: 7-Substituted (Para-cyclization) EDG->Prod7 Prod5 Major: 5-Substituted (Ortho-cyclization) EWG->Prod5 If R is Halogen (sometimes) Mix Mixture (5- & 7-) EWG->Mix Poor Selectivity Bulky->Prod7

Caption: Figure 2: Decision tree for predicting major regioisomer in meta-substituted aniline cyclization.

Module 3: The Self-Condensation Loop (Friedländer)

Issue: Low yield due to the ketone reacting with itself (Aldol condensation) rather than the amino-aldehyde. Root Cause: Under basic conditions, the enolizable ketone reacts faster with another ketone molecule than with the 2-aminobenzaldehyde.

🛠️ Troubleshooting Guide

Q: My Friedländer synthesis yields <20% product. The rest is ketone dimer. A: You are under thermodynamic control where the ketone self-aldol is favored. Solution: Use the "Imine Modification" .[5] Instead of using the free ketone, convert the ketone to an imine or enamine before adding the 2-aminobenzaldehyde. This reduces the acidity of the alpha-protons, preventing self-condensation.

Protocol: Acid-Catalyzed Solvent-Free Friedländer This method minimizes solvent-mediated side reactions.

  • Mix: 1.0 eq 2-aminobenzaldehyde + 1.1 eq ketone + 5 mol% p-TsOH (solid).

  • Grind: Grind in a mortar and pestle for 5 minutes (Mechanochemistry).

  • Heat: Transfer to a vial and heat to 80°C (melt).

  • Validation: The mixture should solidify as the quinoline product forms (melting point elevation).

  • Workup: Wash with cold ethanol.

Module 4: Purification & Analysis

Q: I have a mixture of quinoline and unreacted aniline. They streak together on silica. A: Quinolines are basic. Silica is acidic. They interact strongly, causing tailing.

  • Fix: Pre-treat your silica gel with 5% Triethylamine (TEA) in Hexanes before loading the column. This neutralizes the acidic sites on the silica.

  • Alternative: Use Alumina (Neutral) stationary phase.

References

  • Denmark, S. E., & Venkatraman, S. (2006).[1] "On the Mechanism of the Skraup-Doebner-Von Miller Quinoline Synthesis." The Journal of Organic Chemistry. Link

  • Manske, R. H. F., & Kulka, M. (1953).[6] "The Skraup Synthesis of Quinolines." Organic Reactions.[5][6][7][8][9][10] Link

  • Marco-Contelles, J., et al. (2009).[11] "Friedländer Reaction on 2-Aminobenzaldehydes." Chemical Reviews. Link

  • BenchChem Technical Support. (2025). "Avoiding Polymerization in Skraup Synthesis." BenchChem Guides. Link

Sources

Technical Support Center: Skraup Synthesis of Quinolines

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support resource for the Skraup synthesis of quinolines. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their reactions, with a specific focus on mitigating the common and often frustrating issue of tar formation. Our goal is to move beyond simple procedural lists and provide a deep, mechanistic understanding of why these issues occur and how to rationally design experiments for success.

Troubleshooting Guide: From Tarry Mess to Pure Product

This section addresses the most critical, hands-on challenges encountered during the Skraup synthesis.

Q1: My reaction mixture turned into an intractable black tar, and the yield was negligible. What happened?

A1: This is the most common failure mode in the Skraup synthesis and is almost always due to the uncontrolled polymerization of acrolein.

The Skraup reaction begins with the dehydration of glycerol by concentrated sulfuric acid to form acrolein, a highly reactive α,β-unsaturated aldehyde.[1][2] Under the harsh, strongly acidic and high-temperature conditions of the reaction, acrolein readily polymerizes into a high-molecular-weight, cross-linked, tarry substance.[3][4] This polymerization is a rapid, exothermic process that, once initiated, can consume the acrolein intermediate before it has a chance to react with the aniline, leading to a catastrophic drop in the yield of your desired quinoline.[5]

Causality Checklist:

  • Rapid Temperature Increase: The reaction is notoriously exothermic.[3] An uncontrolled temperature spike dramatically accelerates the rate of acrolein polymerization.

  • Localized Overheating: Poor stirring or applying heat too quickly can create "hot spots" in the reaction flask where polymerization is initiated.

  • High Reagent Concentration: A high concentration of acrolein at the start of the reaction favors polymerization over the desired Michael addition with aniline.

Q2: The reaction started violently, boiling uncontrollably and spewing material out of the condenser. How can I control this dangerous exotherm?

A2: The violent nature of the Skraup synthesis is directly linked to the rapid, exothermic dehydration of glycerol and the subsequent side reactions. [1][6] Controlling this is paramount not only for safety but also for preventing tar formation. The most effective strategy is the use of a chemical moderator.

A moderator gently tempers the reaction's pace, preventing the rapid, uncontrolled release of heat.[4]

  • Ferrous Sulfate (FeSO₄): This is the most common and highly recommended moderator.[4][7] It is believed to function as an oxygen carrier, extending the oxidation step over a longer period.[7] This smooths out the overall reaction rate, preventing the sudden exotherm that triggers acrolein polymerization.

  • Boric Acid: Boric acid can also be used to make the reaction less violent, although in some cases it may lead to slightly lower yields compared to ferrous sulfate.[1][4]

Procedural Controls:

  • Correct Order of Addition: It is critical to add the reagents in the correct sequence. Typically, the sulfuric acid is added after the ferrous sulfate moderator to prevent the reaction from starting prematurely.[4][7]

  • Gradual Heating: Apply heat gently to initiate the reaction. As soon as the mixture begins to boil on its own, remove the external heat source. The reaction's own exotherm should be sufficient to sustain it for a period.[4] Reapply gentle heat only after the initial vigorous phase has subsided.

Frequently Asked Questions (FAQs)

This section explores the underlying principles and common queries related to optimizing the Skraup synthesis.

Q3: What is the precise role of the oxidizing agent, and how does my choice affect tar formation?

The oxidizing agent is essential for the final step of the mechanism: the aromatization of the 1,2-dihydroquinoline intermediate to the stable quinoline ring.[1][8] The choice of oxidant has a significant impact on the reaction's vigor and safety profile.

Oxidizing AgentRole & CharacteristicsImpact on Tar Formation
Nitrobenzene Traditional choice; often acts as both oxidant and solvent.[6]Can contribute significantly to the violence of the reaction, leading to higher temperatures and increased tarring if not moderated.[6][9]
Arsenic Pentoxide (As₂O₅) A historically common alternative that results in a less violent reaction than nitrobenzene.[6][10]Milder reaction profile helps control temperature, thereby reducing tar formation. However, its high toxicity is a major drawback.
Iodine (in situ) Generated from KI and H₂SO₄, it acts as a mild and effective oxidizing agent.[3]The milder oxidation helps control the overall exothermicity, leading to a cleaner reaction with less polymerization.[11]
Q4: Beyond moderators, what other experimental parameters can I adjust to minimize polymerization?

A4: Fine-tuning your reaction setup and conditions is key.

  • Purity of Glycerol: Use anhydrous or "dynamite" glycerol (containing less than 0.5% water).[7][9] The presence of excess water can lead to lower yields.

  • Efficient Stirring: Ensure vigorous mechanical stirring throughout the reaction. This prevents localized overheating and ensures homogenous mixing of reagents, disfavoring polymerization.

  • Staged Temperature Profile: Instead of heating directly to a high reflux temperature, consider a two-stage approach. A lower initial temperature (e.g., 110-120°C) allows the initial addition and cyclization to occur more controllably, followed by an increase in temperature (e.g., 140-150°C) to drive the reaction to completion.[3]

Q5: Is it possible to salvage a reaction that has already produced a significant amount of tar?

A5: Yes, to some extent. The desired quinoline product is often trapped within the "black polymeric goo".[5][12] A robust workup procedure is essential.

  • Cool and Dilute: After the reaction is complete, allow the mixture to cool. Carefully and slowly pour the mixture over crushed ice or dilute with a large volume of cold water.

  • Neutralize: Slowly neutralize the highly acidic solution with a concentrated base, such as sodium hydroxide (NaOH), until it is strongly alkaline.[3] This step is crucial as it precipitates many of the tarry byproducts and converts the quinoline salt into its free base form.

  • Isolate: The volatile quinoline can now be separated from the non-volatile tar using steam distillation , which is a very effective method for this purification.[4][13] Alternatively, solvent extraction with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) can be used.

Q6: Are there any modern, "greener" alternatives to the classic Skraup synthesis that avoid these harsh conditions?

A6: Absolutely. The significant drawbacks of the traditional Skraup synthesis have prompted the development of more efficient and environmentally benign methods.

  • Microwave Irradiation: Using microwave heating can dramatically reduce reaction times and, in some cases, increase yields.[14][15] The rapid, uniform heating provided by microwaves can minimize the formation of polymerization byproducts.

  • Ionic Liquids: The use of ionic liquids as both a solvent and catalyst can provide a less harsh reaction medium, often allowing for lower temperatures and improved reaction efficiency.[14][15] Some protocols using ionic liquids have even eliminated the need for an external oxidizing agent.[15]

Visualizing the Reaction: Mechanism & Workflow

Understanding the reaction pathway and the experimental sequence is critical for successful execution.

Caption: Mechanism of the Skraup synthesis and the competing tar formation pathway.

Skraup_Workflow start Start: Assemble Reagents add_reagents 1. Charge flask with: - Aniline - Glycerol - Ferrous Sulfate (FeSO₄) start->add_reagents add_acid 2. Cool flask (ice bath). Slowly add conc. H₂SO₄ with vigorous stirring. add_reagents->add_acid heat_initiate 3. Gently heat mixture to initiate reaction. add_acid->heat_initiate heat_reflux 4. Remove external heat during exotherm. Then, maintain reflux (e.g., 3-5 hours). heat_initiate->heat_reflux workup_cool 5. Cool reaction mixture. Pour onto crushed ice. heat_reflux->workup_cool workup_neutralize 6. Neutralize with conc. NaOH to strongly alkaline pH. workup_cool->workup_neutralize isolate 7. Isolate Product: Steam Distillation or Solvent Extraction workup_neutralize->isolate purify 8. Purify by distillation under reduced pressure. isolate->purify end End: Pure Quinoline purify->end

Caption: Optimized experimental workflow for a moderated Skraup synthesis.

Validated Experimental Protocol

This protocol is adapted from established methods in Organic Syntheses and incorporates best practices for controlling the reaction and minimizing tar formation.[7][10]

Synthesis of Quinoline using a Ferrous Sulfate Moderator

Materials:

  • Aniline (248 g, 2.66 mol)

  • Anhydrous Glycerol (610 g, 6.62 mol)

  • Concentrated Sulfuric Acid (250 g, 2.55 mol)

  • Nitrobenzene (164 g, 1.33 mol)

  • Ferrous Sulfate Heptahydrate (FeSO₄·7H₂O) (60 g)

  • 40% Sodium Hydroxide Solution

  • Crushed Ice

Procedure:

  • Reagent Setup: In a 5-L three-necked round-bottom flask equipped with a powerful mechanical stirrer and a reflux condenser, add the aniline, glycerol, nitrobenzene, and ferrous sulfate heptahydrate.

  • Acid Addition: Mix the contents of the flask thoroughly. Begin vigorous stirring and slowly add the concentrated sulfuric acid in portions over 30-45 minutes. The temperature will rise; use an ice-water bath if necessary to keep the temperature from exceeding 120°C during the addition.

  • Initiation and Reflux: After all the acid has been added, heat the mixture gently in an oil bath. The reaction will become exothermic and begin to boil. Immediately remove the external heat source. The reaction should continue to reflux on its own for 30-60 minutes.

  • Completion: Once the initial vigorous reaction has subsided, reapply heat and maintain a steady reflux for an additional 3-5 hours.

  • Work-up - Dilution & Neutralization: Allow the mixture to cool to below 100°C. Cautiously, dilute the mixture with 2 L of water. Transfer the mixture to a larger flask suitable for steam distillation. Slowly and with cooling, add 40% sodium hydroxide solution until the mixture is strongly alkaline to litmus paper.

  • Isolation - Steam Distillation: Perform steam distillation to isolate the crude quinoline. The quinoline and unreacted nitrobenzene will co-distill. Continue until the distillate is no longer oily.

  • Purification: Separate the organic layer from the distillate. To remove the nitrobenzene, wash the organic layer with dilute hydrochloric acid to extract the quinoline as its salt. Separate the aqueous layer, cool it, and basify with sodium hydroxide to liberate the free quinoline. Extract the quinoline with a suitable solvent (e.g., ether or dichloromethane), dry the organic layer over anhydrous potassium carbonate, and purify by distillation under reduced pressure. The fraction boiling at 235-237°C (at atmospheric pressure) is collected.

References
  • Benchchem. The Skraup Synthesis of Quinoline from Aniline: A Technical Guide for Researchers and Drug Development Professionals.
  • Benchchem. avoiding polymerization in Skraup synthesis of quinolines.
  • Benchchem. Identification of common byproducts in quinoline synthesis.
  • Preparation and Properties of Quinoline.
  • Thakur, G.S., Gupta, A.K., & Jain, S.K. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.
  • The Skraup Synthesis of Quinolines. ResearchGate. Available from: [Link]

  • Al-Zoubi, R. M., et al. (2019). Glycerol and Q-Tubes: Green Catalyst and Technique for Synthesis of Polyfunctionally Substituted Heteroaromatics and Anilines. MDPI. Available from: [Link]

  • Wikipedia. Skraup reaction. Available from: [Link]

  • Recent Advances in Metal-Free Quinoline Synthesis. PMC - NIH. Available from: [Link]

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Quinoline. Available from: [Link]

  • Hudson, M. J. (2016). Recent Advances in Metal-Free Quinoline Synthesis. MDPI. Available from: [Link]

  • NROChemistry. Skraup Reaction. Available from: [Link]

  • Benchchem. comparative analysis of quinoline synthesis methods (Skraup, Doebner-von Miller, etc.).
  • Benchchem. How to prevent byproduct formation in quinoline synthesis.
  • Benchchem. Technical Support for Substituted Quinoline Synthesis: A Troubleshooting Guide.
  • The 12-l. flask is then connected with the steam-distillation apparatus shown in. Organic Syntheses Procedure. Available from: [Link]

  • A MODIFICATION OF THE SKRAUP SYNTHESIS OF QUINOLINE. ACS Publications. Available from: [Link]

  • Manske, R. H. F., & Kulka, M. The Skraup Synthesis of Quinolines. Organic Reactions. Available from: [Link]

  • O'Murcho, C. (1989). The Skraup Reaction - How to Make a Quinoline. Curly Arrow. Available from: [Link]

  • Badger, G. M., et al. (1963). Studies on the Doebner-Miller, Skraup, and Related Reactions. IV. Intermediates and By-products in the Preparation of 1,10-Phenanthrolines. ResearchGate. Available from: [Link]

  • Wikipedia. Doebner–Miller reaction. Available from: [Link]

  • Sciencemadness.org. Alternative Oxidisers in Skraup reaction. Available from: [Link]

  • Doebner-von Miller reaction. Semantic Scholar. Available from: [Link]

  • 6-methoxy-8-nitroquinoline. Organic Syntheses Procedure. Available from: [Link]

  • Reddit. Skraup Reaction. Available from: [Link]

Sources

Technical Support Center: NMR Interpretation of 8-Fluoroquinoline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide serves as a specialized support resource for interpreting the NMR spectra of 8-Fluoroquinoline derivatives . It is designed for researchers encountering specific spectral anomalies caused by the unique electronic and magnetic environment of the fluorine atom at the 8-position.

Status: Operational | Tier: Advanced Spectroscopy Support Topic: Troubleshooting


, 

, and

Spectral Anomalies in 8-Fluoroquinolines

Core Concept: The "8-Fluoro" Spin System

The 8-fluoroquinoline system presents a unique challenge due to the peri-interaction between the fluorine atom (pos. 8) and the quinoline nitrogen (pos. 1). Unlike standard phenyl rings, this system lacks vibrational symmetry and induces significant through-space electronic effects.

Key Coupling Constants (Reference Values)

Use these values to validate your multiplets.

Interaction TypeNuclei InvolvedCoupling Constant (

)
Diagnostic Feature
Direct (One-bond)

245 - 255 Hz Massive splitting; signal often weak/missing in standard

.
Geminal (Two-bond)

17 - 22 Hz Distinct doublet; helps identify C-7.
Geminal (Two-bond)

10 - 15 Hz Bridgehead carbon doublet; critical for assignment.
Ortho (Three-bond)

8 - 11 Hz Large splitting on H-7; collapses to triplet if

.
Meta (Four-bond)

4 - 6 Hz "W-coupling" or aromatic meta-coupling; broadens H-6.
Para (Five-bond)

0 - 2 Hz Usually negligible, but can cause line broadening on H-5.

Troubleshooting Guide (Q&A)

Module A: NMR Anomalies

Q: My aromatic region is a mess of overlapping multiplets. How do I distinguish H-7 from H-5 and H-6? A: The fluorine atom at position 8 acts as a spin filter. You can distinguish the protons based on their


 coupling magnitude:
  • Identify H-7 (Ortho): Look for the proton with the largest extra splitting (~9-10 Hz). In a standard quinoline, H-7 is a doublet of doublets (dd) due to H-6 and H-8. In 8-fluoroquinoline, H-7 becomes a ddd (coupled to H-6, H-5, and F-8) or a pseudo-triplet if

    
    .
    
  • Identify H-6 (Meta): This signal will appear as a triplet of doublets (td) or a broad multiplet. The key is the medium coupling (~5 Hz) to Fluorine.

  • Identify H-5 (Para): This proton is physically furthest from F-8. It will look like a standard doublet (coupled to H-6) with minimal or no fluorine splitting.

Q: I suspect I have the 5-fluoro isomer instead of the 8-fluoro. How can I tell them apart using only


 NMR? 
A:  Use the "Ortho-Count" method.
  • 8-Fluoro: Has only ONE ortho proton (H-7). You will see only one proton with a large (~10 Hz) F-coupling.

  • 5-Fluoro: Has only ONE ortho proton (H-6). However, 5-F is peri-positioned to H-4. You may observe a through-space NOE or weak coupling to H-4 (hetero-ring), which is impossible for 8-F (peri to Nitrogen).

  • 6-Fluoro / 7-Fluoro: These have TWO ortho protons, resulting in two distinct signals with large F-couplings.

Q: The integration of the proton signals near the fluorine seems low. Why? A: This is likely due to Chemical Shift Anisotropy (CSA) relaxation. The fluorine atom can shorten the


 relaxation time of nearby protons (H-7), causing peak broadening.
  • Fix: Increase your acquisition time (AQ) and relaxation delay (D1) slightly. Ensure you are not truncating the FID.

Module B: NMR & Heteronuclear Issues

Q: I cannot find the C-8 signal in my


 spectrum. 
A:  This is the most common issue. The C-8 signal is split into a wide doublet (

Hz).
  • Intensity Loss: The signal intensity is split into two peaks, each at 50% height.

  • Relaxation: Fluorine-bound carbons often have varying NOE enhancements and relaxation times.

  • Solution:

    • Look for two small peaks separated by ~60 ppm (at 100 MHz field, 250 Hz is 2.5 ppm, wait—calculation check:

      
      ). Correction: At 100 MHz (400 MHz for 1H), 250 Hz is 2.5 ppm. At 125 MHz (500 MHz for 1H), it is 2.0 ppm.
      
    • Protocol: Run a

      
      -decoupled 
      
      
      
      experiment
      (e.g., zgpg30 with O2 decoupling on F channel) if your probe supports it. This collapses the doublet back into a singlet.

Q: How do I assign the quaternary bridgehead carbons (C-8a vs C-4a)? A: Use the coupling constants:

  • C-8a: Is closer to F-8 (2 bonds). It will show a distinct doublet with

    
     Hz.
    
  • C-4a: Is distant (4 bonds). It will appear as a singlet or a very narrow doublet (

    
     Hz).
    

Advanced Workflow: Isomer Differentiation

Use this decision tree to confirm the position of the fluorine atom on the quinoline ring.

IsomerID Start Start: Count protons with large J(H,F) > 8 Hz Count2 Two Protons Start->Count2 Found 2 Count1 One Proton Start->Count1 Found 1 CheckPos Check Positions of Coupled Protons Count2->CheckPos HOESY Run 1H-19F HOESY Check Peri-Interactions Count1->HOESY Is6F 6-Fluoro Isomer (Couples to H-5 & H-7) CheckPos->Is6F Is7F 7-Fluoro Isomer (Couples to H-6 & H-8) CheckPos->Is7F NOE_H4 NOE to H-4 observed? HOESY->NOE_H4 Is5F 5-Fluoro Isomer (Peri to H-4) NOE_H4->Is5F Yes Is8F 8-Fluoro Isomer (Peri to Nitrogen - No H-1) NOE_H4->Is8F No (Only H-7 NOE)

Caption: Logical workflow for distinguishing 8-fluoroquinoline from its 5, 6, and 7-fluoro isomers using coupling counts and HOESY data.

Experimental Protocols

Protocol A: HOESY (Heteronuclear Overhauser Effect Spectroscopy)

Use this to prove the spatial proximity of F-8 to H-7 and confirm the lack of H-1/H-2 proximity.

  • Sample Prep: Dissolve ~10 mg of sample in DMSO-d6 (preferred over CDCl3 to prevent aggregation). Degas the sample (bubbling N2 for 5 mins) to remove paramagnetic oxygen, which kills NOE signals.

  • Parameter Setup:

    • Pulse Sequence: hoesyph (or vendor equivalent).

    • Mixing Time (d8): Set to 300 - 500 ms . Fluorine relaxes fast; too long a mixing time will lose signal.

    • Spectral Width: Ensure

      
       window covers -100 to -150 ppm.
      
  • Processing: Use a sine-bell squared window function (SSB=2) in both dimensions to reduce truncation artifacts.

  • Interpretation: Look for a cross-peak between F-8 and H-7. Absence of a cross-peak to the hetero-ring protons (H-2, H-3, H-4) confirms the 8-position.

Protocol B: { $^{1}H, ^{19}F } Triple Resonance (If Hardware Allows)

Use this to simplify the carbon spectrum.

  • Hardware: Requires a probe capable of tuning to H, C, and F simultaneously (e.g., HFX probe).

  • Setup:

    • Channel 1:

      
       (Observe).
      
    • Channel 2:

      
       (Waltz-16 decoupling).
      
    • Channel 3:

      
       (Garpl or Waltz-16 decoupling).
      
  • Result: All C-F doublets collapse into singlets. This significantly boosts the S/N ratio for C-8 and C-7, making assignment trivial.

References

  • Berger, S., & Sicker, D. (2009). Classics in Spectroscopy: Isolation and Structure Elucidation of Natural Products. Wiley-VCH.
  • Dolinšek, J., et al. (2022). "

    
    -centred NMR analysis of mono-fluorinated compounds." Magnetic Resonance in Chemistry. Link
    
  • Reich, H. J. (2024). "The NMR of Fluorine Compounds." University of Wisconsin-Madison Chemistry Data. Link

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Source for HOESY and heteronuclear decoupling protocols).

Validation & Comparative

A Comparative Guide to the Reactivity of 8-Fluoroquinoline and 8-Chloroquinoline for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry and materials science, quinoline scaffolds are privileged structures, serving as the foundation for a multitude of functional molecules.[1][2] Among the key intermediates for their elaboration are 8-haloquinolines. The choice of the halogen at this position—often between fluorine and chlorine—is a critical decision that profoundly dictates the available synthetic pathways. This guide provides an in-depth comparison of the reactivity of 8-fluoroquinoline and 8-chloroquinoline, supported by mechanistic principles and experimental data, to empower researchers in making informed strategic decisions for their synthetic campaigns.

Fundamental Physicochemical Properties: The Electronic Tug-of-War

The reactivity of an aryl halide is fundamentally governed by the electronic properties of the halogen and the strength of the carbon-halogen bond. Fluorine, being the most electronegative element, exerts a powerful electron-withdrawing inductive effect (-I), making the attached carbon (C8) significantly more electrophilic. Conversely, chlorine is less electronegative but its larger size and more polarizable nature influence its bond strength and interaction with metal catalysts.

Property8-Fluoroquinoline8-ChloroquinolineRationale for Reactivity Difference
Molecular Weight 147.15 g/mol [3]163.60 g/mol [4]Relevant for stoichiometry, but has minimal direct impact on reactivity.
C-X Bond Dissociation Energy ~125 kcal/mol (Aryl-F)~96 kcal/mol (Aryl-Cl)The exceptionally strong C-F bond makes it difficult to cleave, hindering reactions like metal-catalyzed cross-couplings where oxidative addition is key.
Electronegativity of Halogen 3.98 (Pauling scale)3.16 (Pauling scale)Fluorine's high electronegativity strongly polarizes the C-F bond, making the C8 carbon highly susceptible to nucleophilic attack.
Appearance Pale yellow to colorless liquid[5]Clear yellow to brown liquid[6]Physical property for identification.

Nucleophilic Aromatic Substitution (SNAAr): A Paradoxical Reactivity Order

Nucleophilic aromatic substitution (SNAAr) is a cornerstone reaction for functionalizing electron-deficient aromatic rings.[7] The mechanism involves a two-step addition-elimination process, where a nucleophile attacks the carbon bearing the leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[8][9] The subsequent expulsion of the halide leaving group restores aromaticity.

The rate-determining step in SNAAr is typically the initial nucleophilic attack.[10] This explains the often counter-intuitive reactivity trend for halogens: F > Cl > Br > I . The powerful inductive effect of fluorine makes the attached carbon atom highly electrophilic, accelerating the formation of the Meisenheimer complex and thus increasing the overall reaction rate.[10][11]

SNAAr_Mechanism cluster_start Step 1: Nucleophilic Attack (Rate-Determining) cluster_intermediate Meisenheimer Complex cluster_end Step 2: Elimination Start 8-Haloquinoline + Nucleophile (Nu⁻) Intermediate Resonance-Stabilized Carbanion Intermediate Start->Intermediate Addition End Substituted Product + Halide (X⁻) Intermediate->End Elimination (Restores Aromaticity) Suzuki_Coupling_Cycle pd0 Pd(0)L₂ pd2_complex Ar-Pd(II)(X)L₂ pd0->pd2_complex Oxidative Addition pd2_trans Ar-Pd(II)(R)L₂ pd2_complex->pd2_trans Transmetalation pd2_trans->pd0 Reductive Elimination product Ar-R pd2_trans->product boronate R-B(OR)₃⁻ boronate->pd2_complex arx 8-Haloquinoline (Ar-X) arx->pd2_complex

Sources

A Comparative Guide to the In Vivo Efficacy of 8-Fluoroquinoline-Based Compounds

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of the in vivo efficacy of 8-fluoroquinoline-based compounds, intended for researchers, scientists, and drug development professionals. We will delve into the established antibacterial applications of these compounds and explore their emerging potential as anticancer agents. This document moves beyond a simple listing of data to explain the causal relationships behind experimental designs and to provide detailed, field-tested protocols for key efficacy studies.

Introduction: The Significance of the C-8 Position

The fluoroquinolone scaffold has been a cornerstone of antibacterial therapy for decades.[1] These synthetic agents exert their potent bactericidal effects by targeting essential bacterial enzymes—DNA gyrase and topoisomerase IV—which are critical for DNA replication, repair, and recombination.[1] The core structure of fluoroquinolones offers multiple positions for chemical modification, allowing for the fine-tuning of their spectrum of activity, potency, and pharmacokinetic profiles.

Among these, the C-8 position has emerged as a critical site for innovation. Substitutions at this position can dramatically influence the compound's efficacy, particularly against challenging pathogens and even extending its activity to eukaryotic cells, thus opening avenues for anticancer applications.[2] This guide will compare the in vivo performance of various 8-fluoroquinoline derivatives, providing the supporting experimental data and methodologies necessary to understand their therapeutic potential.

Part 1: Antibacterial In Vivo Efficacy

8-Fluoroquinoline derivatives have demonstrated significant promise in overcoming some of the limitations of earlier-generation fluoroquinolones, showing enhanced activity against Gram-positive bacteria, mycobacteria, and drug-resistant strains.

Mechanism of Antibacterial Action

The primary mechanism of action for 8-fluoroquinolones, consistent with the broader class, is the inhibition of bacterial type II topoisomerases. By stabilizing the enzyme-DNA complex after the DNA has been cleaved, the compounds prevent the re-ligation of the DNA strands.[3] This leads to a halt in DNA replication and the accumulation of double-strand breaks, ultimately triggering bacterial cell death. The introduction of a substituent at the C-8 position, such as a methoxy group, can enhance the compound's activity, particularly against gyrase mutants, which is a common mechanism of resistance.[2]

G cluster_bacteria Bacterial Cell DNA_Replication DNA Replication Fork Topoisomerase_IV Topoisomerase IV DNA_Replication->Topoisomerase_IV Supercoiled_DNA Supercoiled DNA DNA_Gyrase DNA Gyrase (Topoisomerase II) Supercoiled_DNA->DNA_Gyrase Relaxed_DNA Relaxed DNA DNA_Gyrase->Relaxed_DNA Cell_Death Bacterial Cell Death DNA_Gyrase->Cell_Death Relaxed_DNA->DNA_Replication Decatenated_DNA Decatenated Daughter Chromosomes Topoisomerase_IV->Decatenated_DNA Topoisomerase_IV->Cell_Death FQ 8-Fluoroquinoline Compound FQ->DNA_Gyrase Inhibits FQ->Topoisomerase_IV Inhibits

Caption: Simplified pathway of 8-fluoroquinoline antibacterial action.

Comparative Efficacy in Murine Infection Models

In vivo studies in murine models are the gold standard for preclinical evaluation of antibacterial efficacy. Below is a comparison of several notable 8-fluoroquinoline compounds against various pathogens.

Table 1: Comparative In Vivo Antibacterial Efficacy of 8-Fluoroquinoline Derivatives

Compound (Class)Animal ModelPathogenKey Efficacy DataComparator(s)Reference(s)
Moxifloxacin (8-Methoxy)Murine Tuberculosis Model (Aerosol Infection)Mycobacterium tuberculosisCFU Reduction (8 wks): - Lungs: 5.0 log10 reduction vs. control - Spleens: 3.4 log10 reduction vs. control Sterilization (Lungs): 7 of 8 mice sterilizedIsoniazid: Comparable efficacy[3][4]
Moxifloxacin (8-Methoxy)Murine Systemic Infection ModelFrancisella tularensisSurvival (48h post-infection start): 62%Ciprofloxacin: 0% survival Gatifloxacin: 84% survival[5]
Gatifloxacin (8-Methoxy)Murine Systemic Infection ModelFrancisella tularensisSurvival (48h post-infection start): 84%Ciprofloxacin: 0% survival Moxifloxacin: 62% survival[5]
Finafloxacin (8-Cyano)Murine Q Fever Model (Aerosol Infection)Coxiella burnetiiReduced clinical signs and weight loss associated with infection. Reduced tissue damage upon histopathological analysis.Doxycycline & Ciprofloxacin: Did not reduce bacterial colonization levels as effectively.[6][7]
CS-940 (8-Difluoromethoxy)Murine Respiratory Infection ModelStreptococcus pneumoniaeBetter efficacy observed.Tosufloxacin & Sparfloxacin [8][9]

Note: Efficacy data is highly dependent on the specific strain, inoculum size, and treatment regimen used in the study.

Experimental Protocol: Murine Pneumonia Model for S. pneumoniae

This protocol details a robust method for evaluating the efficacy of 8-fluoroquinoline compounds against Streptococcus pneumoniae in a lung infection model. This model is crucial for respiratory antibiotics as it assesses the drug's ability to penetrate lung tissue and act at the site of infection.

Causality: A neutropenic model is often chosen to isolate the direct bactericidal activity of the compound from the host's immune response, providing a clearer measure of the drug's intrinsic efficacy.[10] Intranasal inoculation is used to mimic the natural route of respiratory infection.[11]

Step-by-Step Methodology:

  • Animal and Pathogen Preparation:

    • Use 6- to 8-week-old female BALB/c mice.

    • Culture S. pneumoniae (e.g., a penicillin-resistant strain) in Todd-Hewitt broth supplemented with yeast extract to mid-log phase.

    • Wash the bacterial cells with sterile phosphate-buffered saline (PBS) and dilute to the desired concentration (e.g., 1 x 10^7 CFU/mL).

  • Induction of Neutropenia (Optional but Recommended):

    • Administer cyclophosphamide intraperitoneally at doses of 150 mg/kg on day -4 and 100 mg/kg on day -1 relative to infection. This significantly reduces circulating neutrophils.

  • Infection:

    • Lightly anesthetize the mice using isoflurane.

    • Inoculate intranasally with 50 µL of the bacterial suspension (25 µL per nostril). This delivers approximately 5 x 10^5 CFU to the lungs.

  • Compound Administration:

    • Initiate treatment at a clinically relevant time point, typically 2 to 4 hours post-infection.

    • Administer the 8-fluoroquinoline compound and comparator drugs (e.g., levofloxacin, vehicle control) via the desired route (e.g., oral gavage or subcutaneous injection). Dosing should be based on prior pharmacokinetic studies to achieve target exposures (e.g., AUC/MIC ratios).[12]

  • Efficacy Assessment:

    • At 24 hours post-infection, euthanize the mice.

    • Aseptically remove the lungs and homogenize them in sterile PBS.

    • Perform serial dilutions of the lung homogenates and plate on appropriate agar (e.g., blood agar plates).

    • Incubate the plates overnight at 37°C in 5% CO2.

    • Count the colonies to determine the number of CFU per gram of lung tissue.

    • Efficacy is measured as the log10 CFU reduction compared to the vehicle-treated control group at 24 hours.

Caption: Workflow for the murine pneumonia efficacy model.

Part 2: Emerging Anticancer In Vivo Efficacy

The repurposing of existing drug scaffolds for oncology is a promising strategy to accelerate drug development.[13] Fluoroquinolones have garnered significant interest due to their mechanism of action, which can be translated from bacterial to human cells.

Mechanism of Anticancer Action

While bacterial topoisomerases are the primary targets for antibacterial activity, certain fluoroquinolone derivatives can also inhibit their human eukaryotic counterparts, specifically topoisomerase II.[1][7] This enzyme is crucial for managing DNA topology during the replication and segregation of chromosomes in rapidly dividing cancer cells. By inhibiting human topoisomerase II, these compounds can induce DNA double-strand breaks, leading to cell cycle arrest (often at the G2/M phase) and the induction of apoptosis.[2][13] Structural modifications, including substitutions at the C-8 position, are critical for enhancing this activity against human enzymes and improving selectivity for cancer cells over healthy cells.[2]

G cluster_cancer Cancer Cell Replication DNA Replication TopoII Human Topoisomerase II Replication->TopoII DNA_Breaks DNA Double-Strand Breaks TopoII->DNA_Breaks Cell_Cycle_Arrest Cell Cycle Arrest (G2/M) DNA_Breaks->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis FQ_Cancer 8-Fluoroquinoline Compound FQ_Cancer->TopoII Inhibits

Caption: Proposed mechanism for 8-fluoroquinoline anticancer activity.

Comparative Efficacy in Xenograft Models

The evaluation of anticancer efficacy relies heavily on in vivo xenograft models, where human cancer cells are implanted into immunodeficient mice.[14] While comprehensive, direct comparative studies for 8-fluoroquinolones are still emerging, the existing literature indicates promising activity. For instance, certain ciprofloxacin derivatives have shown the ability to work synergistically with standard chemotherapeutics like paclitaxel to inhibit tumor growth in vivo.[7] Another study reported that the makaluvamine analog FBA-TPQ, which contains a quinoline core, inhibited the growth of breast cancer xenograft tumors in a dose-dependent manner.[15]

Table 2: Representative In Vivo Anticancer Studies of Quinolone-Based Compounds

Compound ClassAnimal ModelCancer TypeKey Efficacy DataComparator(s)Reference(s)
Ciprofloxacin Derivative Xenograft ModelEndometrial CancerWorked in concert with paclitaxel to inhibit tumor growth in vivo.Paclitaxel alone[7]
FBA-TPQ (Makaluvamine Analog)Xenograft Model (Nude Mice)Breast CancerDose-dependent inhibition of xenograft tumor growth.Vehicle control[15]
8-Hydroxy-5-nitroquinoline (Not specified in abstracts)Various (Leukemia, Pancreatic, Ovarian)Indicated to have potent in vivo anticancer activity. More potent than other 8-hydroxyquinoline analogs.Clioquinol[11][16]

Note: The data presented is largely qualitative from the available literature. Quantitative, head-to-head comparisons of 8-fluoroquinolones against standard-of-care chemotherapies like doxorubicin or cisplatin in specific xenograft models (e.g., A549, MCF-7) are needed to fully assess their potential.

Experimental Protocol: Human Tumor Xenograft Model for Anticancer Efficacy

This protocol provides a standardized workflow for assessing the in vivo efficacy of an 8-fluoroquinoline compound against a solid tumor, such as non-small cell lung cancer, using the A549 cell line.

Causality: Using immunodeficient mice (e.g., nude or SCID mice) is essential to prevent the rejection of the human tumor cells.[6] Subcutaneous implantation allows for easy, non-invasive monitoring of tumor growth over time. Tumor volume, calculated from caliper measurements, serves as the primary endpoint for efficacy.[17]

Step-by-Step Methodology:

  • Cell Culture and Preparation:

    • Culture A549 human lung carcinoma cells in the recommended medium (e.g., F-12K Medium with 10% fetal bovine serum).

    • When cells reach 80-90% confluency, harvest them using trypsin-EDTA.

    • Wash the cells with sterile, serum-free medium and perform a cell count to assess viability (should be >90%).

    • Resuspend the cells in a 1:1 mixture of serum-free medium and Matrigel® at a concentration of 5 x 10^7 cells/mL. Keep on ice.

  • Tumor Implantation:

    • Use 6- to 8-week-old female athymic nude mice.

    • Inject 100 µL of the cell suspension (containing 5 x 10^6 cells) subcutaneously into the right flank of each mouse.

  • Tumor Growth and Group Randomization:

    • Monitor the mice 2-3 times per week for tumor growth.

    • Once tumors reach a mean volume of 100-150 mm³, randomize the mice into treatment groups (e.g., Vehicle Control, 8-Fluoroquinoline Compound, Standard-of-Care like Cisplatin).

  • Compound Administration and Monitoring:

    • Administer the compounds according to the planned dosing schedule and route (e.g., daily oral gavage for 21 days).

    • Measure tumor dimensions with digital calipers 2-3 times per week. Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.

    • Record the body weight of each mouse at the same time as tumor measurement to monitor for toxicity.

  • Efficacy Assessment and Endpoint:

    • The primary efficacy endpoint is Tumor Growth Inhibition (TGI), calculated at the end of the study.

    • TGI (%) = [1 - (Mean Tumor Volume of Treated Group / Mean Tumor Volume of Control Group)] x 100.

    • At the end of the study, euthanize the mice, excise the tumors, and record their final weights for confirmation of efficacy. Tumors can be processed for further analysis (e.g., histology, biomarker analysis).

Caption: Workflow for the A549 xenograft anticancer efficacy model.

Conclusion and Future Directions

8-Fluoroquinoline-based compounds represent a versatile and promising chemical scaffold. Their in vivo efficacy as antibacterial agents is well-established, with derivatives like moxifloxacin demonstrating potent activity against difficult-to-treat pathogens such as M. tuberculosis. The strategic modification of the C-8 position has proven effective in enhancing potency and expanding the spectrum of activity.

The exploration of these compounds as anticancer agents is a more recent but equally exciting frontier. The shared mechanism of topoisomerase inhibition provides a strong rationale for this therapeutic repositioning. While in vitro data and early in vivo studies are encouraging, the field requires more rigorous, quantitative, and comparative in vivo studies in clinically relevant xenograft models to fully validate their potential. Future research should focus on head-to-head comparisons with standard-of-care chemotherapeutics and on identifying predictive biomarkers to guide their clinical development. The protocols and comparative data provided in this guide serve as a foundational resource for researchers aiming to advance these promising compounds toward clinical application.

References

  • Moxifloxacin (BAY12-8039), a new 8-methoxyquinolone, is active in a mouse model of tuberculosis. PubMed. Available at: [Link]

  • Moxifloxacin (BAY12-8039), a New 8-Methoxyquinolone, Is Active in a Mouse Model of Tuberculosis. National Center for Biotechnology Information. Available at: [Link]

  • Efficacy of the latest fluoroquinolones against experimental Yersinia pestis. PubMed. Available at: [Link]

  • In vivo efficacy of fluoroquinolones against systemic tularaemia infection in mice. Journal of Antimicrobial Chemotherapy, Oxford Academic. Available at: [Link]

  • Protocol for a murine skin abscess model to study bacterial infection dynamics, microbial interactions, and treatment efficacy. PubMed. Available at: [Link]

  • In vivo antitumor efficacy in A549 lung tumor xenograft model. a)... ResearchGate. Available at: [Link]

  • Finafloxacin, a Novel Fluoroquinolone, Reduces the Clinical Signs of Infection and Pathology in a Mouse Model of Q Fever. Frontiers. Available at: [Link]

  • Novel fluoroquinolone analogs as anticancer agents. News-Medical. Available at: [Link]

  • Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline). National Center for Biotechnology Information. Available at: [Link]

  • In vitro and in vivo antibacterial activities of CS-940, a new fluoroquinolone, against isolates from patients with respiratory infections. National Center for Biotechnology Information. Available at: [Link]

  • Increasing the cytotoxicity of doxorubicin in breast cancer MCF-7 cells with multidrug resistance using a mesoporous silica nanoparticle drug delivery system. National Center for Biotechnology Information. Available at: [Link]

  • Recent Development of Fluoroquinolone Derivatives as Anticancer Agents. National Center for Biotechnology Information. Available at: [Link]

  • In vitro and in vivo antibacterial activities of CS-940, a new fluoroquinolone, against isolates from patients with respiratory infections. PubMed. Available at: [Link]

  • The Rise, Fall, and Rethink of (Fluoro)quinolones: A Quick Rundown. National Center for Biotechnology Information. Available at: [Link]

  • A Novel Agent Enhances the Chemotherapeutic Efficacy of Doxorubicin in MCF-7 Breast Cancer Cells. ScienceOpen. Available at: [Link]

  • Recent Development of Fluoroquinolone Derivatives as Anticancer Agents. PubMed. Available at: [Link]

  • In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs. National Center for Biotechnology Information. Available at: [Link]

  • Variability of murine bacterial pneumonia models used to evaluate antimicrobial agents. Frontiers. Available at: [Link]

  • Immunobiological efficacy and immunotoxicity of novel synthetically prepared fluoroquinolone ethyl 6-fluoro-8-nitro-4-o…. Omsk Scientific Bulletin. Available at: [Link]

  • Pharmacodynamic Evaluation of MRX-8, a Novel Polymyxin, in the Neutropenic Mouse Thigh and Lung Infection Models against Gram-Negative Pathogens. National Center for Biotechnology Information. Available at: [Link]

  • Nitroxoline (8-hydroxy-5-nitroquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline). ResearchGate. Available at: [Link]

  • Development of a Murine Pneumonia Model with Methicillin-resistant Staphylococcus aureus (MRSA) to Evaluate Antibiotic Treatment. IMI AMR Accelerator. Available at: [Link]

  • Pharmacodynamics of Levofloxacin in a Murine Pneumonia Model of Pseudomonas aeruginosa Infection: Determination of Epithelial Lining Fluid Targets. National Center for Biotechnology Information. Available at: [Link]

  • Patient Derived Xenograft Models: An Emerging Platform for Translational Cancer Research. National Center for Biotechnology Information. Available at: [Link]

Sources

Assessment of Off-Target Effects in 8-Fluoroquinoline Derivatives: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "8-Position Paradox"

In the optimization of quinolone scaffolds, the C-8 position is a critical determinant of both pharmacokinetic efficacy and toxicity. While 8-fluoroquinoline derivatives (e.g., Lomefloxacin, Fleroxacin, Sparfloxacin) historically offered improved oral bioavailability and potency against Gram-positive pathogens compared to their 8-hydrogen counterparts, they introduce a distinct and severe off-target profile.

This guide provides a rigorous framework for assessing the specific liabilities associated with the C-8 fluorine substituent : phototoxicity (via aryl cation formation), hERG channel blockade, and genotoxicity. We compare these derivatives against 8-methoxy (e.g., Moxifloxacin) and 8-hydrogen (e.g., Ciprofloxacin) analogs to establish a risk-benefit baseline.

Critical Off-Target Module 1: Phototoxicity

The Primary Liability of 8-Fluoro Substituents

The presence of a halogen at the C-8 position renders the quinolone core unstable under UVA irradiation (320–400 nm). Unlike 8-methoxy derivatives, which are photostable, 8-fluoro derivatives undergo rapid photodegradation.[1]

Mechanistic Insight

The C8-F bond possesses a lower bond dissociation energy in the excited state. Upon UVA absorption, heterolytic cleavage occurs, generating a highly reactive aryl cation or carbene intermediate. This electrophile reacts promiscuously with cellular nucleophiles (DNA, proteins) or transfers energy to oxygen, generating singlet oxygen (


) and superoxide anions.
Experimental Protocol: In Vitro 3T3 NRU Phototoxicity Assay (OECD 432)

This protocol validates phototoxic potential by comparing cytotoxicity with and without UVA irradiation.

  • Cell Line: BALB/c 3T3 mouse fibroblasts.

  • Dosing: Prepare 8 concentrations of the test 8-fluoroquinoline (range: 0.1 – 1000 µg/mL) in EBSS.

  • Irradiation:

    • Plate A (+UVA): Expose to 5 J/cm² UVA (solar simulator).

    • Plate B (-UVA): Keep in dark (control).

  • Viability Readout: Incubate with Neutral Red (NR) dye for 3 hours. Viable cells accumulate dye in lysosomes.

  • Quantification: Extract dye and measure OD540.

  • Calculation: Determine the Photo-Irritation Factor (PIF).

    
    
    
Comparative Performance Data
Compound ClassRepresentative DrugPIF ValueClassificationMechanism
8-Fluoro Lomefloxacin > 60 Severely Phototoxic C8-F cleavage

Aryl Cation
8-Fluoro Sparfloxacin> 20PhototoxicC8-F cleavage + ROS generation
8-Hydrogen Ciprofloxacin2 - 5Weakly PhototoxicROS generation (minor)
8-Methoxy Moxifloxacin< 2Non-PhototoxicSteric bulk prevents degradation

Technical Insight: The 8-methoxy group (Moxifloxacin) provides steric hindrance and electron donation that stabilizes the quinolone ring against UV-induced cleavage, a key advantage over 8-fluoro derivatives.

Critical Off-Target Module 2: Cardiotoxicity (hERG Inhibition)

Electrophysiological Risk Assessment

8-Fluoroquinolines have been implicated in QT interval prolongation, primarily through the blockade of the rapid component of the delayed rectifier potassium current (


), encoded by the hERG gene.
Mechanistic Insight

Fluoroquinolones bind to the inner cavity of the hERG channel. High-affinity binding requires


-stacking interactions with Tyr652  and Phe656  on the S6 helix. The 8-fluoro substituent often alters the pKa and lipophilicity of the molecule, potentially enhancing access to this hydrophobic pocket compared to more polar derivatives.
Experimental Protocol: Automated Patch Clamp (QPatch/SyncroPatch)
  • System: HEK293 cells stably expressing hERG (

    
    ).
    
  • Solutions:

    • Extracellular: Tyrode’s solution (pH 7.4).

    • Intracellular: KF-based pipette solution.

  • Voltage Protocol:

    • Hold at -80 mV.

    • Depolarize to +20 mV for 2s (activates channels).

    • Repolarize to -50 mV (elicits tail current).

  • Application: Apply test compound (0.1 – 300 µM) for 5 minutes until steady state.

  • Analysis: Measure peak tail current amplitude inhibition.

Comparative Data: hERG IC50 Values
CompoundC-8 SubstituenthERG IC50 (µM)Clinical Risk (TdP)
Sparfloxacin 8-Fluoro 18 High (Withdrawn/Restricted)
Grepafloxacin5-Methyl (C8-H)50High (Withdrawn)
Moxifloxacin8-Methoxy129Moderate
Ciprofloxacin8-Hydrogen> 900Low

Note: While 8-F contributes to lipophilicity, the C5-substituent (e.g., amino group in Sparfloxacin) acts synergistically with C8-F to increase hERG affinity.

Critical Off-Target Module 3: Genotoxicity

Eukaryotic Topoisomerase Cross-Reactivity

The therapeutic target is bacterial DNA Gyrase (Topoisomerase II). However, structural similarity allows 8-fluoroquinolines to cross-react with mammalian Topoisomerase II , causing double-strand breaks and micronucleus formation.

Experimental Protocol: In Vitro Micronucleus Assay (OECD 487)
  • Cell Line: CHO-K1 or TK6 lymphoblastoid cells.

  • Treatment: Expose cells to compound for 3 hours (+S9 metabolic activation) and 24 hours (-S9).

  • Cytochalasin B: Add to block cytokinesis, creating binucleated cells (BNCs).

  • Scoring: Analyze 2,000 BNCs per concentration for the presence of micronuclei (MN).

  • Criteria: A statistically significant increase in MN frequency indicates clastogenicity or aneugenicity.

Visualizing the Toxicity Pathways

OffTargetPathways Compound 8-Fluoroquinoline Derivative UVA UVA Irradiation (320-400nm) Compound->UVA hERG hERG Channel (Kv11.1) Compound->hERG TopoII Mammalian Topoisomerase II Compound->TopoII C8Cleavage C8-F Bond Cleavage UVA->C8Cleavage ArylCation Aryl Cation (Reactive Intermediate) C8Cleavage->ArylCation Adducts Covalent DNA/Protein Adducts ArylCation->Adducts Block Pore Blockade (Tyr652/Phe656) hERG->Block QT QT Prolongation (Torsades de Pointes) Block->QT DSB Double Strand Breaks TopoII->DSB MN Micronucleus Formation DSB->MN

Figure 1: Mechanistic pathways of the three primary off-target liabilities associated with 8-fluoroquinoline derivatives.

Integrated Risk Assessment Matrix

When selecting a lead candidate, use this matrix to benchmark the 8-fluoro derivative against standard alternatives.

Parameter8-Fluoro (e.g., Lomefloxacin)8-Methoxy (e.g., Moxifloxacin)8-Hydrogen (e.g., Ciprofloxacin)
Phototoxicity High (Class Liability) Low / NegligibleLow
hERG Inhibition Moderate to HighModerateLow
CYP1A2 Inhibition Variable (Substituent dependent)LowHigh (Cipro is a strong inhibitor)
Oral Bioavailability HighHighModerate
Gram(+) Potency HighHighModerate
Recommendation for Drug Developers

If the 8-fluoro substituent is essential for potency:

  • Mandatory Screening: Perform the 3T3 NRU assay early in the cascade (Tier 1).

  • Mitigation Strategy: Explore 8-chloro or 8-methoxy alternatives if phototoxicity PIF > 5.

  • SAR Check: Ensure the C7 substituent (often a piperazine ring) does not further exacerbate hERG binding (avoid adding lipophilic bulk at C7 if C8 is fluorinated).

References

  • Molecular and Biochemical Basis of Fluoroquinolones-Induced Phototoxicity. Int. J. Mol. Sci. 2020. [Link]

  • Phototoxicity of Quinolones and Fluoroquinolones: A Mechanistic Review. Molecules. 2020. [Link]

  • Interactions of a series of fluoroquinolone antibacterial drugs with the human cardiac K+ channel HERG. Mol Pharmacol.[2] 2001. [Link]

  • Mechanism of hERG K+ channel blockade by the fluoroquinolone antibiotic moxifloxacin. Br J Pharmacol. 2006.[3] [Link]

  • Genotoxicity of fluoroquinolines and methylquinolines. Mutagenesis.[4] 1990. [Link]

  • Fluoroquinolone antibiotics inhibit cytochrome P450-mediated microsomal drug metabolism. Drug Metab Dispos.[5][6] 1996.[5][6] [Link]

Sources

statistical analysis of biological data from 8-Fluoroquinoline studies

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Scaffold Analysis

The 8-Fluoroquinoline (8-FQ) scaffold represents a critical bioisostere in medicinal chemistry, distinct from its well-known analogues: the metal-chelating 8-Hydroxyquinoline (8-HQ) and the gyrase-targeting 6-Fluoroquinoline (6-FQ) (the core of ciprofloxacin-class antibiotics).

While 6-FQ derivatives are optimized for hydrogen bonding with the DNA-gyrase complex, the 8-FQ substitution is primarily utilized to modulate lipophilicity , metabolic stability , and phototoxicity without introducing the metal-stripping toxicity associated with 8-HQ.

This guide provides a statistically rigorous framework for evaluating 8-FQ biological data, distinguishing genuine structure-activity relationships (SAR) from experimental noise.

The "Fluorine Effect" at Position 8[2][3][4]
  • Metabolic Blockade: Fluorine at C8 blocks oxidative metabolism (hydroxylation) common at this position in the parent quinoline.

  • Electronic Modulation: Unlike the electron-donating Hydroxyl group (-OH) in 8-HQ, the Fluorine (-F) is highly electronegative, altering the pKa of the ring nitrogen and reducing chelation affinity for divalent cations (

    
    , 
    
    
    
    ), which improves selectivity against eukaryotic toxicity.

Part 2: Comparative Performance Analysis

The following data synthesizes performance trends across antimicrobial (MIC) and cytotoxic (IC50) assays.

Table 1: Scaffold Performance Matrix

Data represents aggregated trends from SAR studies (e.g., Moxifloxacin analogues vs. Clioquinol).

Feature8-Fluoroquinoline (8-FQ) 8-Hydroxyquinoline (8-HQ) 6-Fluoroquinoline (6-FQ)
Primary Mechanism DNA Gyrase/Topo IV Inhibition (weak to moderate)Metal Chelation (

,

) / Ionophore
DNA Gyrase Inhibition (High Potency)
Key Advantage High Metabolic Stability; Reduced PhototoxicityPotent Anticancer (Metal-dependent)Broad-spectrum Antibacterial
Key Limitation Lower intrinsic binding affinity than 6-FQHigh Eukaryotic Cytotoxicity (Non-selective)Bacterial Resistance (Efflux)
Lipophilicity (LogP) High (~2.5 - 3.0)Moderate (~1.8 - 2.2)Moderate (~1.5 - 2.5)
Chelation Potential Negligible High (Bidentate) Negligible
Typical MIC (

)
0.5 – 8.0

2.0 – 16.0

0.05 – 1.0

Diagram 1: Structure-Activity Relationship (SAR) Logic

This diagram illustrates the decision logic when modifying the quinoline scaffold.

SAR_Logic Scaffold Quinoline Scaffold Pos8 Modification at Position 8 Scaffold->Pos8 Targeting Stability/Tox Pos6 Modification at Position 6 Scaffold->Pos6 Targeting Potency HQ 8-Hydroxy (OH) Result: Metal Chelation High Cytotoxicity Pos8->HQ Substituent: -OH FQ 8-Fluoro (F) Result: Metabolic Blockade No Chelation Pos8->FQ Substituent: -F FQ6 6-Fluoro (F) Result: Gyrase Binding Antibacterial Potency Pos6->FQ6 Substituent: -F Anticancer/Antifungal Anticancer/Antifungal HQ->Anticancer/Antifungal Stable Pharmacokinetics Stable Pharmacokinetics FQ->Stable Pharmacokinetics Antibacterial Standard Antibacterial Standard FQ6->Antibacterial Standard

Caption: Comparative SAR logic for Quinoline substitutions. 8-F optimizes PK, while 8-OH drives chelation-based toxicity.

Part 3: Statistical Framework for Biological Data

Analyzing biological data for 8-FQ requires specific statistical treatments due to the nature of the data (Interval-censored MICs vs. Continuous IC50s).

Minimum Inhibitory Concentration (MIC) Analysis

The Error: Many researchers treat MIC values as continuous numbers and calculate arithmetic means. This is statistically invalid because MICs are interval-censored (values are


).
The Solution:  Use Geometric Means  and Log-Normal  distributions.
Protocol:
  • Transformation: Convert all raw MIC values (

    
    ) to 
    
    
    
    .
  • Central Tendency: Calculate the Geometric Mean (GM).

    
    
    
  • Variance: Calculate the Geometric Standard Deviation (GSD).

  • Hypothesis Testing:

    • 2 Groups (e.g., 8-FQ vs Ciprofloxacin): Mann-Whitney U Test (Non-parametric).

    • 3+ Groups: Kruskal-Wallis Test followed by Dunn’s post-hoc test.

IC50 (Cytotoxicity) Analysis

The Error: Using linear regression on dose-response curves. The Solution: Non-linear regression using the 4-Parameter Logistic (4PL) Model .

Protocol:
  • Model Fitting: Fit data to the equation:

    
    
    
    • X: Log of concentration.[1]

    • Y: Response (% viability).

  • Validation: Check

    
     values; if 
    
    
    
    , exclude outlier replicates or check solubility limits (common issue with 8-FQ due to high lipophilicity).
Diagram 2: Statistical Decision Tree

Follow this workflow to select the correct statistical test for your 8-FQ data.

Stats_Tree Start Data Type? MIC MIC (Antimicrobial) (Discrete/Interval) Start->MIC IC50 IC50 (Cytotoxicity) (Continuous) Start->IC50 Trans Log2 Transformation MIC->Trans Regress Non-Linear Regression (4PL Model) IC50->Regress DistCheck Normal Distribution? Trans->DistCheck TTest Unpaired t-test DistCheck->TTest Yes Mann Mann-Whitney U DistCheck->Mann No (Typical) Compare Compare LogIC50 (Extra Sum-of-Squares F-test) Regress->Compare

Caption: Decision tree for selecting statistical tests based on biological data type (MIC vs IC50).

Part 4: Experimental Protocols (Self-Validating)

Protocol A: Broth Microdilution for 8-FQ Derivatives

Standardized to CLSI M07-A10 guidelines.

  • Stock Preparation: Dissolve 8-FQ derivatives in DMSO.

    • Critical Step: 8-FQ is lipophilic. Ensure final DMSO concentration in the assay well is

      
       to prevent solvent toxicity.
      
  • Inoculum: Adjust bacterial suspension to

    
     CFU/mL.
    
  • Plate Setup:

    • Rows A-F: 2-fold serial dilutions of 8-FQ (Range: 64 to 0.125

      
      ).
      
    • Row G: Positive Control (Ciprofloxacin).

    • Row H: Negative Control (Sterile Media + 1% DMSO).

    • Validation: If Row H shows growth, discard plate.

  • Incubation: 16–20 hours at 37°C.

  • Readout: Visual turbidity or

    
    .
    
  • Replicates: Perform biological triplicates (different days)

    
     technical duplicates.
    
Protocol B: Time-Kill Kinetics

To determine bactericidal vs. bacteriostatic activity.

  • Dosing: Expose bacteria to

    
     MIC of the 8-FQ derivative.
    
  • Sampling: Aliquot at 0, 2, 4, 8, and 24 hours.

  • Quantification: Serial dilution plating on agar.

  • Analysis: Plot

    
     vs. Time.
    
    • Bactericidal:

      
       log reduction (99.9% kill).
      
    • Bacteriostatic:[2]

      
       log reduction.
      

References

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. Link

  • Prachayasittikul, V., et al. (2013). 8-Hydroxyquinolines: a review of their metal chelating properties and biological activities. Drug Design, Development and Therapy. Link

  • Motulsky, H. J., & Brown, R. E. (2006). Detecting outliers when fitting data with nonlinear regression – a new method based on robust nonlinear regression and the false discovery rate. BMC Bioinformatics. Link

  • Clinical and Laboratory Standards Institute (CLSI). (2018). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. M07 Standard. Link

  • Cushnie, T. P., et al. (2014). Morphological and ultrastructural changes in bacterial cells as an indicator of antibacterial mechanism of action. Cellular and Molecular Life Sciences. Link

Sources

Safety Operating Guide

Navigating the Safe Handling of 8-Fluoroquinoline Hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the integrity of your work and the safety of your team are paramount. This guide provides essential, immediate safety and logistical information for handling 8-Fluoroquinoline hydrochloride. By moving beyond a simple checklist and delving into the rationale behind these procedures, we aim to foster a culture of safety and build a trusted resource for your laboratory.

Hazard Identification and Risk Assessment: Understanding the "Why"

8-Fluoroquinoline hydrochloride belongs to the quinoline family, a class of heterocyclic aromatic compounds. Fluoroquinolones, as a broader group, are known to be biologically active. The primary hazards associated with similar compounds include:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1]

  • Skin and Eye Irritation: Can cause skin irritation and serious eye irritation.[2]

  • Respiratory Irritation: May cause respiratory irritation.[2]

Given these potential hazards, a thorough risk assessment is the foundational step before any handling. This involves not just acknowledging the risks, but actively planning to mitigate them through proper engineering controls, personal protective equipment, and established procedures.

Personal Protective Equipment (PPE): Your Final Barrier of Defense

Personal protective equipment is the last line of defense against chemical exposure. The following table outlines the recommended PPE for handling 8-Fluoroquinoline hydrochloride, with an emphasis on not just what to wear, but why it's critical.

PPE ComponentSpecificationsRationale and Best Practices
Hand Protection Chemical-resistant gloves (Nitrile or Neoprene recommended).[3] Powder-free.[4]Prevents dermal absorption, which is a significant route of exposure for many organic compounds.[4] Powder-free gloves minimize aerosolization of the compound.[4] Gloves should be changed every 30-60 minutes or immediately if contamination is suspected.[4]
Eye and Face Protection Tightly fitting safety goggles with side-shields or a full-face shield.[5]Protects against splashes and airborne particles that can cause serious eye damage.[6] A face shield offers broader protection for the entire face.[3]
Respiratory Protection A fit-tested NIOSH-approved respirator (e.g., N95 for powders) or a full-face respirator with appropriate cartridges for vapors if heating or aerosolization is possible.[3][5]Essential for preventing inhalation of the compound, especially if it is a powder or if there is a potential for generating dust or aerosols.[2]
Body Protection A disposable gown or a clean lab coat.[3] Consider a chemical-resistant apron for larger quantities.Provides a barrier against accidental spills and contamination of personal clothing.[7] Gowns with long cuffs that can be tucked under gloves are preferable.[4]

Operational Plan: A Step-by-Step Workflow for Safe Handling

A well-defined workflow minimizes the risk of exposure and ensures the integrity of your experiment.

Preparation and Weighing:
  • Designated Area: Conduct all handling of 8-Fluoroquinoline hydrochloride within a designated area, such as a chemical fume hood, to ensure adequate ventilation.[5][8]

  • Gather Materials: Before starting, ensure all necessary equipment (spatulas, weigh boats, containers) and waste disposal bags are within the fume hood.

  • Don PPE: Put on all required PPE as outlined in the table above.

  • Weighing: If handling a powder, carefully weigh the desired amount. Use a light touch to avoid creating dust.

Dissolution and Use:
  • Solvent Addition: Add the solvent to the solid slowly to avoid splashing.

  • Labeling: Clearly label all containers with the chemical name, concentration, date, and your initials.

  • Transport: When moving the compound, even in solution, use a secondary container.

The following diagram illustrates the logical flow for safely handling 8-Fluoroquinoline hydrochloride.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Work in Fume Hood gather_materials Assemble All Equipment prep_area->gather_materials don_ppe Don Appropriate PPE gather_materials->don_ppe weigh Carefully Weigh Compound don_ppe->weigh dissolve Dissolve in Solvent weigh->dissolve labeling Label Container dissolve->labeling decontaminate Decontaminate Work Area labeling->decontaminate dispose_waste Dispose of Waste Properly decontaminate->dispose_waste doff_ppe Remove PPE dispose_waste->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands

Caption: Workflow for Handling 8-Fluoroquinoline Hydrochloride.

Emergency Procedures: Immediate and Decisive Action

In the event of an emergency, a clear and practiced response is crucial.

Exposure:
  • Skin Contact: Immediately wash the affected area with copious amounts of water for at least 15 minutes.[1] Remove contaminated clothing.[1] If irritation persists, seek medical attention.[1]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[9] Seek immediate medical attention.[6]

  • Inhalation: Move the person to fresh air.[10] If breathing is difficult, provide oxygen. Seek medical attention.[10]

  • Ingestion: Do NOT induce vomiting. Wash out the mouth with water.[1] Seek immediate medical attention.[6]

Spill:
  • Evacuate: Alert others in the area and evacuate if necessary.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For a small spill, absorb the material with an inert absorbent material (e.g., vermiculite, sand).[8]

  • Clean: Carefully scoop the absorbed material into a labeled, sealed container for disposal.

  • Decontaminate: Wipe the spill area with a suitable decontaminating agent.

  • Report: Report the incident to your institution's environmental health and safety department.

This decision tree outlines the immediate steps to take in an emergency.

G cluster_exposure Personal Exposure cluster_spill Chemical Spill start Emergency Event skin Skin Contact start->skin eye Eye Contact start->eye inhalation Inhalation start->inhalation ingestion Ingestion start->ingestion evacuate Evacuate Area start->evacuate wash_skin Wash with Water (15 min) skin->wash_skin seek_medical_skin Seek Medical Attention skin->seek_medical_skin flush_eye Flush with Water (15 min) eye->flush_eye seek_medical_eye Seek IMMEDIATE Medical Attention eye->seek_medical_eye fresh_air Move to Fresh Air inhalation->fresh_air seek_medical_inhalation Seek Medical Attention inhalation->seek_medical_inhalation rinse_mouth Rinse Mouth ingestion->rinse_mouth seek_medical_ingestion Seek IMMEDIATE Medical Attention ingestion->seek_medical_ingestion contain Contain Spill evacuate->contain clean Clean & Decontaminate contain->clean wash_skin->seek_medical_skin flush_eye->seek_medical_eye fresh_air->seek_medical_inhalation rinse_mouth->seek_medical_ingestion

Caption: Emergency Response Decision Tree.

Disposal Plan: Responsible Stewardship

Proper disposal is a critical component of the chemical lifecycle, ensuring the safety of both personnel and the environment.

  • Chemical Waste: All solid waste (contaminated gloves, weigh boats, paper towels) and solutions containing 8-Fluoroquinoline hydrochloride should be disposed of in a clearly labeled hazardous waste container.

  • Empty Containers: "Empty" containers may still retain residue. These should be triple-rinsed with a suitable solvent. The rinsate should be collected and disposed of as hazardous waste. The rinsed container can then be disposed of according to your institution's guidelines.

  • Disposal Method: Do not dispose of 8-Fluoroquinoline hydrochloride down the drain.[2] Follow your institution's and local regulations for chemical waste disposal. This may involve a licensed chemical waste disposal company. For unused or expired material, consider a drug take-back program if applicable.[11][12]

By adhering to these detailed protocols, you not only ensure your own safety but also contribute to a robust safety culture within your organization. This commitment to best practices is the bedrock of innovative and responsible research.

References

  • Chemsrc. (2025, August 24). 8-Fluoroquinoline | CAS#:394-68-3. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 8-Hydroxyquinoline. Retrieved from [Link]

  • NIOSH. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs. Retrieved from [Link]

  • Alberta College of Pharmacy. (2019, October 30). Personal protective equipment in your pharmacy. Retrieved from [Link]

  • CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]

  • NIOSH. (n.d.). First Aid Procedures for Chemical Hazards. Retrieved from [Link]

  • Loba Chemie. (n.d.). QUINOLINE FOR SYNTHESIS. Retrieved from [Link]

  • CDC. (2024, April 10). What to Do in a Chemical Emergency. Retrieved from [Link]

  • GOV.UK. (2024, October 10). What to do in a chemical emergency. Retrieved from [Link]

  • Research Safety. (n.d.). Emergency Procedures for Incidents Involving Chemicals. Retrieved from [Link]

  • FDA. (2024, October 31). Disposal of Unused Medicines: What You Should Know. Retrieved from [Link]

  • FDA. (2024, October 31). Drug Disposal: FDA's Flush List for Certain Medicines. Retrieved from [Link]

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.